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  • Product: 3-[Amino(carboxy)methyl]benzoic acid hydrochloride
  • CAS: 156143-87-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride Executive Summary 3-[amino(carboxy)methyl]benzoic acid hydrochloride is a molecule presenting a unique s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Executive Summary

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a molecule presenting a unique structural scaffold with multiple functional groups that dictate its chemical behavior. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely an academic exercise but a fundamental necessity for successful drug development.[1][2][3] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This guide provides a comprehensive technical overview of the key physicochemical characteristics of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. It details the causality behind experimental choices for characterization, provides field-proven, step-by-step protocols for their determination, and discusses the profound implications of these properties on the compound's journey from the laboratory to clinical application.

Note on Data: Specific experimental data for 3-[amino(carboxy)methyl]benzoic acid hydrochloride is not widely available in public literature. The quantitative values presented in this guide are illustrative, based on the compound's structural features and are intended to serve as representative examples. The primary focus of this document is on the scientific rationale and the experimental methodology required for their precise determination.

Molecular Structure and Its Implications

The first step in any physicochemical assessment is a thorough analysis of the molecule's structure. 3-[amino(carboxy)methyl]benzoic acid hydrochloride (Molecular Formula: C₉H₁₀ClNO₄, Molecular Weight: 231.63 g/mol ) possesses several key features that are critical to its behavior in a physiological environment.[6]

  • Aromatic Ring: A benzene core provides a rigid, hydrophobic scaffold.

  • Benzoic Acid Group: An acidic functional group attached directly to the aromatic ring.

  • α-Amino Acid Moiety: An amino group and a carboxylic acid group attached to the same benzylic carbon. This feature introduces zwitterionic potential.

  • Hydrochloride Salt: The presence of hydrochloride indicates that the compound is supplied with the most basic functional group, the amino group, in its protonated, cationic form (NH₃⁺). This salt form is often utilized to enhance aqueous solubility and stability.[7]

These functional groups confer amphoteric properties, meaning the molecule can act as both an acid and a base, making its ionization state, and by extension its properties like solubility and permeability, highly dependent on the pH of its environment.

Ionization Behavior (pKa) and pH-Dependent Speciation

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate.[8][9] It dictates the extent of ionization at a given pH, which directly impacts solubility, absorption across biological membranes, and interaction with the molecular target.[10] Given its structure, 3-[amino(carboxy)methyl]benzoic acid hydrochloride has at least two distinct pKa values: one for the deprotonation of the carboxylic acid groups and another for the deprotonation of the protonated amino group.

The ionization state of the molecule will change significantly as it moves through the varying pH environments of the gastrointestinal tract (stomach pH ~1.5-3.5, intestine pH ~6.0-7.4).

G pH_low Low pH (e.g., Stomach) pH < pKa1 Struct_low Structure: Cationic Net Charge: +1 (Both COOH protonated, NH3+ protonated) pH_low->Struct_low Predominant Species pH_mid Physiological pH pKa1 < pH < pKa2 Struct_mid Structure: Zwitterionic/Neutral Net Charge: 0 (One or both COO- deprotonated, NH3+ protonated) pH_mid->Struct_mid Predominant Species pH_high High pH (e.g., Late Intestine) pH > pKa2 Struct_high Structure: Anionic Net Charge: -1 or -2 (Both COO- deprotonated, NH2 neutral) pH_high->Struct_high Predominant Species

Caption: Predicted ionization states of the compound at different pH ranges.

Table 1: Predicted pKa Values
ParameterPredicted ValueImplication
pKa₁ (Carboxylic Acids)~ 2.5 - 4.0Below this pH, the molecule is primarily cationic.
pKa₂ (Amino Group)~ 9.0 - 10.0Above this pH, the molecule becomes anionic.
Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and widely used technique for determining the pKa values of pharmaceutical compounds.[8][10][11] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is the pH at which the functional group is 50% ionized, identified as the midpoint of the buffer region on the titration curve.[11]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in a known volume of purified water to achieve a final concentration of approximately 1 mM.[8] For poorly soluble compounds, a co-solvent like methanol may be used, but the results will yield an apparent pKa (pKaapp).[9]

  • Ionic Strength Adjustment: Add a concentrated solution of a salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[11]

  • Initial Acidification: Adjust the initial pH of the solution to ~1.8-2.0 with a standardized solution of 0.1 M HCl. This ensures all functional groups are fully protonated at the start of the titration.[8]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence points.[11]

  • Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise aliquots of a standardized 0.1 M NaOH solution.[8]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. Multiple pKa values will be evident as distinct buffer regions or inflection points.

Solubility Profile

Solubility is a gatekeeper property in drug development.[12] A compound must dissolve to be absorbed. Poor aqueous solubility is a major cause of failure for promising drug candidates.[12] The solubility of 3-[amino(carboxy)methyl]benzoic acid hydrochloride is expected to be highly pH-dependent due to its multiple ionizable groups. It will likely exhibit its lowest solubility at the isoelectric point (pI), where the net charge is zero (the zwitterionic form), and higher solubility at low and high pH values where it exists as a charged cation or anion, respectively.

Table 2: Illustrative Solubility Data
Solvent/MediumTemperature (°C)Expected Solubility (mg/mL)Rationale
Purified Water25ModerateSalt form enhances solubility over the free base.
0.1 M HCl (pH ~1)25HighThe molecule is a fully protonated cation, enhancing interaction with water.
PBS (pH 7.4)25Moderate to LowThe molecule is likely near its isoelectric point, reducing solubility.
Dimethyl Sulfoxide (DMSO)25HighA common organic solvent capable of dissolving a wide range of compounds.[13]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid 3-[amino(carboxy)methyl]benzoic acid hydrochloride to vials containing a known volume of the desired solvent (e.g., purified water, 0.1 M HCl, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[14][16]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Calculation: Calculate the original solubility in the test medium (e.g., in mg/mL or µg/mL) by back-calculating from the measured concentration of the diluted sample.

Melting Point and Solid-State Characterization

The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[17][18] For a pure substance, the melting point occurs over a sharp, narrow temperature range. Impurities typically cause the melting point to depress and broaden.[19] This makes it an essential quality control parameter.

Table 3: Illustrative Thermal Properties
ParameterExpected ValueSignificance
Melting Point>180 °C (decomposes)A sharp melting range indicates high purity. Decomposition suggests potential thermal instability.
Experimental Protocol: Melting Point Determination by Capillary Method

This is a standard pharmacopeial method for determining the melting range of a substance.[20][21]

Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and completely dry.[20]

  • Capillary Loading: Load the powdered sample into a thin-walled glass capillary tube, sealed at one end, to a packing height of 2-3 mm.[21]

  • Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[18]

  • Heating: Set a rapid heating ramp (e.g., 10 °C/min) to approach the expected melting point.[21]

  • Measurement: Approximately 10 °C below the expected melting point, reduce the heating rate to a standard 1 °C/min as required by most pharmacopeias.[20][21]

  • Observation & Recording: Carefully observe the sample. Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[19][20]

Integrated Physicochemical Workflow for Drug Development

The characterization of a potential drug candidate is not a series of isolated experiments but an integrated workflow. The data from each experiment informs subsequent steps and decisions in the drug development pipeline.

G cluster_0 Early Stage Characterization cluster_1 Pre-formulation & ADME Profiling A Compound Synthesis & Purification B Purity & Identity Check (Melting Point, NMR, MS) A->B C pKa Determination (Potentiometric Titration) B->C High Purity Confirmed D Solubility Screening (Kinetic & Thermodynamic) B->D High Purity Confirmed E Lipophilicity (LogP/LogD) B->E High Purity Confirmed F Data Analysis & Drug-Likeness Assessment (e.g., Lipinski's Rules) C->F D->F E->F G Permeability Assays (e.g., PAMPA, Caco-2) F->G Favorable Profile H Formulation Development F->H G->H I In Vivo PK Studies H->I

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Exploratory

IUPAC name for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

An In-Depth Technical Guide to the Nomenclature, Structural Causality, and Pharmacological Profiling of 3-[amino(carboxy)methyl]benzoic acid hydrochloride Abstract As drug development professionals and application scient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nomenclature, Structural Causality, and Pharmacological Profiling of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Abstract

As drug development professionals and application scientists, we often encounter complex ligands where structural nuances dictate profound pharmacological divergence. 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2)[1], commonly referred to in neuropharmacology as 3-carboxyphenylglycine (3-CPG) hydrochloride [2], is a prime example. This whitepaper deconstructs the logical causality behind its IUPAC nomenclature, details its physicochemical profile, and outlines self-validating experimental workflows to characterize its dual role as a Group I metabotropic glutamate receptor (mGluR) antagonist and Group II mGluR agonist[3].

Nomenclature Causality: Deconstructing the IUPAC Name

Understanding the systematic nomenclature of a compound is critical for predicting its chemical behavior and structure-activity relationships (SAR). The name 3-[amino(carboxy)methyl]benzoic acid hydrochloride is not arbitrary; it is derived through a strict hierarchy defined by the IUPAC Blue Book.

  • Principal Functional Group Selection: The molecule contains two identical principal functional groups: carboxylic acids (-COOH). One is attached directly to a benzene ring, and the other is part of an aliphatic chain.

  • Parent Structure Determination: According to IUPAC Rule P-44.4.1, when identical principal functional groups are distributed between a ring and a chain, the ring system is selected as the senior parent structure. Thus, the parent is benzoic acid .

  • Substituent Naming: The remaining aliphatic moiety at the C3 position of the benzene ring is a methyl group (-CH3) substituted with an amino group (-NH2) and a carboxy group (-COOH). Alphabetizing these prefixes yields the complex substituent amino(carboxy)methyl .

  • Salt Formation: The addition of hydrochloric acid yields the hydrochloride salt, a deliberate chemical modification to protonate the primary amine, thereby breaking the zwitterionic lattice and enhancing aqueous solubility for physiological assays.

IUPAC_Logic A Principal Functional Groups: Two -COOH groups B Frameworks: Benzene Ring vs. Methyl Chain A->B C Rule P-44.4.1: Ring > Chain B->C D Parent Structure: Benzoic Acid C->D H Free Base Name: 3-[amino(carboxy)methyl]benzoic acid D->H E Substituent at C3: -CH(NH2)(COOH) F Prefixes: amino, carboxy E->F G Substituent Name: amino(carboxy)methyl F->G G->H I Salt Formation: + HCl H->I J Final IUPAC Name: 3-[amino(carboxy)methyl]benzoic acid hydrochloride I->J

Logical derivation of the IUPAC name based on IUPAC nomenclature rules.

Structural & Physicochemical Profiling

To facilitate assay design and formulation, the quantitative data for 3-CPG hydrochloride is summarized below. The presence of the meta-carboxy group on the phenylglycine backbone is the primary driver of its receptor subtype selectivity[4].

PropertyValue
IUPAC Name 3-[amino(carboxy)methyl]benzoic acid hydrochloride
Common Name 3-Carboxyphenylglycine (3-CPG) hydrochloride
CAS Registry Number 156143-87-2
Molecular Formula C9H10ClNO4
Molar Mass 231.63 g/mol
Target Receptors mGluR1 (Antagonist), mGluR2 (Agonist)

Pharmacological Context: 3-CPG as an mGluR Modulator

The structural causality of 3-CPG is fascinating. Phenylglycine derivatives are known to discriminate between groups of metabotropic glutamate receptors[4]. Sekiyama et al. demonstrated that the specific meta-carboxylation of the phenyl ring converts the molecule into a dual-action ligand: it acts as a competitive antagonist at mGluR1 (Group I) and a potent agonist at mGluR2 (Group II)[3].

This dual action is highly valuable in neuropharmacology. By blocking mGluR1, 3-CPG prevents Gq-protein coupled Phospholipase C (PLC) activation, reducing intracellular calcium release. Simultaneously, by agonizing mGluR2, it activates Gi/o-proteins, inhibiting Adenylyl Cyclase (AC) and suppressing cAMP production, which ultimately promotes the inhibition of excitatory neurotransmitter release[5].

mGluR_Pathway Ligand 3-CPG Hydrochloride mGluR1 mGluR1 (Group I) Ligand->mGluR1 Antagonizes mGluR2 mGluR2 (Group II) Ligand->mGluR2 Agonizes Gq Gq Protein mGluR1->Gq Blocked Gi Gi/o Protein mGluR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Blocked AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 Decreased cAMP cAMP Production AC->cAMP Decreased Ca2 Intracellular Ca2+ Release IP3->Ca2 Decreased Inhib Inhibition of Neurotransmitter Release cAMP->Inhib Promotes

Dual pharmacological action of 3-CPG on mGluR1 (antagonism) and mGluR2 (agonism).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Analytical Verification of the Hydrochloride Salt

Causality: The free base of 3-CPG exists as a zwitterion, which exhibits poor aqueous solubility. By protonating the primary amine with HCl, we disrupt the zwitterionic lattice, significantly enhancing solubility in physiological buffers required for in vitro assays.

  • Dissolution: Suspend 100 mg of 3-CPG free base in 5 mL of deionized water. Slowly titrate with 1M HCl until the suspension becomes a clear solution (indicating complete protonation of the amine).

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize for 24 hours to isolate the dry 3-[amino(carboxy)methyl]benzoic acid hydrochloride powder.

  • Validation (NMR): Perform 1 H-NMR in D 2​ O. The system is self-validating if the alpha-proton (adjacent to the amine) exhibits a downfield chemical shift compared to the free base, confirming successful salt formation without degrading the carboxylic acid moieties.

Protocol 2: In Vitro mGluR Binding and Functional Assay

Causality: Because 3-CPG has a dual pharmacological profile, we must measure both IP 3​ and cAMP. We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous mGluR expression, providing a clean, zero-background system[3].

  • Cell Culture: Culture CHO cells stably transfected with either mGluR1 or mGluR2 in DMEM supplemented with 10% FBS.

  • mGluR1 Antagonism Assay (IP 3​ Accumulation):

    • Self-Validation Step: Pre-incubate mGluR1-CHO cells with 3 H-myo-inositol. Stimulate with 10 μ M L-glutamate (positive control) to establish a baseline of IP 3​ accumulation.

    • Introduce serial dilutions of 3-CPG (0.1 μ M to 1 mM). A dose-dependent decrease in L-glutamate-induced IP 3​ validates the antagonistic property[4].

  • mGluR2 Agonism Assay (cAMP Inhibition):

    • Self-Validation Step: Stimulate mGluR2-CHO cells with 30 μ M forskolin to artificially elevate cAMP levels.

    • Introduce serial dilutions of 3-CPG. A dose-dependent decrease in forskolin-stimulated cAMP validates the agonistic activation of the Gi/o-coupled mGluR2 pathway[4].

References

  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology.[Link]

  • Sekiyama, N., Hayashi, Y., Nakanishi, S., Jane, D. E., Tse, H. W., Birse, E. F., & Watkins, J. C. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology.[Link]

Sources

Foundational

3-[Amino(carboxy)methyl]benzoic acid hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for 3-[Amino(carboxy)methyl]benzoic acid hydrochloride, a compound with potential applications in various research and development endeavors. Due to the limited availability of specific safety data for this exact molecule, this document synthesizes information from authoritative sources on structurally similar compounds to provide a conservative and precautionary approach to its handling.

Chemical Identification and Physicochemical Properties

3-[Amino(carboxy)methyl]benzoic acid hydrochloride is a substituted benzoic acid derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
IUPAC Name 3-[amino(carboxy)methyl]benzoic acid;hydrochloride[1]
CAS Number 156143-87-2[1]
Molecular Formula C9H10ClNO4Inferred
Molecular Weight 231.63 g/mol Inferred
Appearance Likely a white to off-white solidInferred from related compounds[2][3]
Solubility Likely slightly soluble in waterInferred from 3-Aminobenzoic acid[3]

Hazard Identification and GHS Classification

Hazard StatementDescriptionAssociated Compound(s)Source
H302 Harmful if swallowed3-(Aminomethyl)benzoic acid hydrochloride, 3-Aminobenzoic acid[4][5]
H315 Causes skin irritation3-(Aminomethyl)benzoic acid hydrochloride, 3-Aminobenzoic acid[4][5]
H319 Causes serious eye irritation3-(Aminomethyl)benzoic acid hydrochloride, 3-Aminobenzoic acid[4][5]
H335 May cause respiratory irritation3-(Aminomethyl)benzoic acid hydrochloride, 3-Aminobenzoic acid[4][5]

Based on this data, it is prudent to handle 3-[Amino(carboxy)methyl]benzoic acid hydrochloride as a substance that is harmful if ingested, and an irritant to the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is crucial when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize the risk of inhalation.[8]

  • Safety Stations: Eyewash stations and safety showers should be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that comply with EN 166 or NIOSH standards are mandatory to prevent eye contact.[2] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

G Standard Laboratory Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Functionality A->B C Weigh Compound in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove and Dispose of Gloves F->G H Wash Hands Thoroughly G->H

Standard Laboratory Workflow for Handling Chemical Compounds

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[6]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[9][10]

  • Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and at the end of the workday.[4][6]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong alkalis.[6][7]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

  • General Advice: If you feel unwell, seek medical attention and show the safety data sheet to the doctor in attendance.[4]

  • If Inhaled: Move the person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes.[2] If skin irritation persists, consult a physician.[6]

  • In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[2][4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.[6]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Call a doctor if you feel unwell.[6]

Accidental Release and Disposal Considerations

Accidental Release
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2] Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[7][9]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][4] Ventilate the affected area after the material has been picked up.[7]

G Emergency Response for Chemical Spill A Spill Occurs B Is the spill large or in a poorly ventilated area? A->B C Evacuate the area. Alert safety personnel. B->C Yes D Is the substance flammable? B->D No E Eliminate ignition sources. D->E Yes F Don appropriate PPE. D->F No E->F G Contain the spill. F->G H Absorb/sweep up material. G->H I Place in a sealed container for disposal. H->I J Decontaminate the area. I->J

Decision Tree for Responding to a Chemical Spill
Disposal
  • Dispose of this compound and its container in accordance with local, regional, and national regulations.

  • Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Toxicological Information

Detailed toxicological data for 3-[Amino(carboxy)methyl]benzoic acid hydrochloride is not available. However, based on data for similar compounds, the primary toxicological concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4][5] It is not classified as a carcinogen or a reproductive toxicant based on the available information for related compounds.[6]

Conclusion

While 3-[Amino(carboxy)methyl]benzoic acid hydrochloride presents certain hazards, these can be effectively managed through the diligent application of the safety protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of potential risks and the consistent use of engineering controls and personal protective equipment, is paramount for ensuring the well-being of all laboratory personnel.

References

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. [Link]

  • Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH. [Link]

  • 3-(Aminomethyl)benzoic acid hydrochloride. PubChem. [Link]

  • Safety Data Sheet: benzoic acid. Chemos GmbH & Co. KG. [Link]

  • 3-AMINO BENZOIC ACID. Oxford Lab Fine Chem. [Link]

  • 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information. [Link]

  • Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

  • Ethylene Dichloride. Formosa Plastics Corporation. [Link]

  • 3340 ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada. Anachemia. [Link]

Sources

Exploratory

Predicted 1H and 13C NMR of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-[amino(carboxy)methyl]benzoic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing critical insights for chemical synthesis, quality control, and drug development.[1] This guide offers a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra for 3-[amino(carboxy)methyl]benzoic acid hydrochloride. By dissecting the molecule's structural features—including its meta-substituted aromatic ring, dual carboxylic acid moieties, and protonated amine—we will establish a reasoned, scientifically-grounded forecast of its spectral characteristics. This document serves as a predictive reference for researchers working with this compound, detailing the causal relationships between molecular structure and NMR chemical shifts, multiplicities, and integration. All predictions are contextualized for analysis in an acidic deuterium oxide (D₂O) solvent, a common and necessary condition for ensuring the solubility and chemical stability of such hydrochloride salts.

Molecular Structure and Key NMR-Influencing Features

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a substituted aromatic amino acid derivative. Its structure is defined by a benzene ring with two substituents at the 1 and 3 positions (meta-substitution): a carboxylic acid group and an amino(carboxy)methyl group.[2][3][4][5] The hydrochloride form dictates that, in an acidic aqueous solution, the amino group will be protonated as an ammonium ion (-NH₃⁺).

The following diagram illustrates the chemical structure with standardized numbering for NMR assignment correlation.

Caption: Structure of 3-[amino(carboxy)methyl]benzoic acid with atom numbering.

Several factors are paramount for predicting the NMR spectra:

  • Aromatic System: The 1,3-disubstituted benzene ring will produce a complex pattern in the aromatic region of the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum.

  • Electron-Withdrawing Groups (EWGs): Both the carboxylic acid (-COOH) and the protonated amino acid moiety (-CH(NH₃⁺)COOH) are strong electron-withdrawing groups. This will cause a general downfield shift (deshielding) of all aromatic protons and carbons compared to benzene (7.26 ppm for ¹H, 128.5 ppm for ¹³C).[6]

  • Protonation State: In the required acidic D₂O/DCl solvent, the amine exists as -NH₃⁺ and both carboxylic acids as -COOH. The positive charge on the nitrogen atom significantly enhances the electron-withdrawing nature of its substituent group.

  • Labile Protons: Protons on heteroatoms (the two -COOH groups and the -NH₃⁺ group) are acidic and will readily exchange with the deuterium in the D₂O solvent.[7][8] Consequently, their signals will not be observed in the ¹H NMR spectrum.

The Experimental Milieu: D₂O with DCl

To ensure solubility and prevent zwitterion formation, the hydrochloride salt of an amino acid is typically analyzed in a deuterated acidic solvent, such as D₂O with a catalytic amount of DCl.

  • Deuterium Oxide (D₂O): As the primary solvent, D₂O is ideal for dissolving polar, water-soluble compounds.[7] Its primary role is to provide a medium for analysis without generating a large solvent signal that would obscure the analyte's peaks. However, it introduces the critical factor of H-D exchange for labile protons.

  • Deuterium Chloride (DCl): The addition of a strong acid like DCl lowers the pD (the equivalent of pH in D₂O) of the solution.[9] This ensures that both carboxylic acid groups remain fully protonated and prevents the deprotonation of the ammonium group, thus locking the molecule into a single, stable cationic form for the duration of the analysis. This simplifies the resulting spectra by avoiding signal averaging or duplication that would arise from multiple protonation states in equilibrium.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals in two main regions: the aromatic region and the aliphatic region. The labile protons from the -COOH and -NH₃⁺ groups will not be visible.

Aromatic Region (δ 7.5 - 8.5 ppm)

The four protons on the meta-substituted ring are all chemically non-equivalent and will give rise to four distinct signals. Both substituents are deactivating, meaning they pull electron density from the ring and shift the attached protons downfield.[10][11]

  • H2: This proton is positioned ortho to both electron-withdrawing groups. It will experience the strongest deshielding effect and is therefore predicted to be the most downfield signal. It will be split by H6 (meta coupling, J ≈ 2-3 Hz) and potentially by H4 (long-range coupling, J < 1 Hz), appearing as a slightly broadened singlet or a narrow triplet.

  • H4 & H6: These protons are each ortho to one EWG and meta to the other. Their chemical environments are similar but not identical, leading to distinct, closely spaced signals. H6 is ortho to the -COOH group, while H4 is ortho to the -CH(NH₃⁺)COOH group. They will exhibit more complex splitting. H4 will be split by H5 (ortho coupling, J ≈ 7-9 Hz) and H2/H6 (meta coupling, J ≈ 2-3 Hz). H6 will be split by H5 (ortho coupling) and H2 (meta coupling). They will likely appear as a doublet of doublets or a triplet.

  • H5: This proton is meta to both EWGs. It will be the most shielded (least downfield) of the aromatic protons. It will be split by H4 and H6 (both ortho couplings, J ≈ 7-9 Hz), likely appearing as a triplet.

Aliphatic Region (δ 4.5 - 5.0 ppm)
  • Hα (alpha-proton): The single methine proton is attached to a carbon that is bonded to three strongly electron-withdrawing groups: the aromatic ring, a carboxylic acid, and a protonated amine. This will cause a significant downfield shift into the 4.5 - 5.0 ppm range. Since there are no protons on adjacent atoms, this signal is predicted to be a sharp singlet .

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H28.3 - 8.5s (broad) or t1Hortho to two EWGs; most deshielded.
H4 / H67.9 - 8.2dd or t2Hortho to one EWG, meta to the other.
H57.6 - 7.8t1Hmeta to both EWGs; most shielded aromatic proton.
4.7 - 5.0s1HAdjacent to aromatic ring, -COOH, and -NH₃⁺.
-COOH (x2), -NH₃⁺N/AN/AN/AExchange with D₂O solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

Carbonyl Region (δ 168 - 175 ppm)
  • C7 & C9 (-COOH): Two distinct signals are expected for the two carboxylic acid carbons. These will be the most downfield signals in the spectrum.[12] The carbon of the benzoic acid moiety (C7) is attached to an sp² carbon, while the alpha-carboxylic carbon (C9) is attached to an sp³ carbon. This difference in hybridization and electronic environment will result in slightly different chemical shifts.

Aromatic Region (δ 125 - 140 ppm)

Due to the meta-substitution, all six aromatic carbons are unique and will produce six separate signals.[2]

  • C1 & C3 (Ipsocarbons): These are the quaternary carbons directly attached to the substituents. Their signals are often broader and have lower intensity than those of protonated carbons. Their chemical shifts are strongly influenced by the substituent. C1, attached to -COOH, and C3, attached to -CH(NH₃⁺)COOH, will appear in the downfield portion of the aromatic region.

  • C2, C4, C5, C6: The chemical shifts of these protonated carbons are influenced by their position relative to the two EWGs. Carbons ortho and para to the EWGs are generally more deshielded than those in meta positions.[13] C2, being between both substituents, is expected to be significantly deshielded.

Aliphatic Region (δ 50 - 60 ppm)
  • C8 (α-carbon): This methine carbon is bonded to the aromatic ring, a nitrogen, and a carbonyl carbon. Its chemical shift is predicted to be in the typical range for an alpha-carbon of an amino acid, generally between 50 and 60 ppm.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Rationale
C7, C9 (Carboxyls)168 - 175Carbonyl carbons, highly deshielded. Two distinct signals.
C1, C3 (Ipsocarbons)135 - 145Quaternary carbons attached to EWGs.
C2, C4, C6 (Aromatic CH)130 - 138Aromatic carbons ortho/para to EWGs are deshielded.
C5 (Aromatic CH)125 - 130Aromatic carbon meta to both EWGs; most shielded.
C8 (α-carbon)50 - 60Typical range for an amino acid alpha-carbon.

Experimental Protocols and Workflow

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 3-[amino(carboxy)methyl]benzoic acid hydrochloride for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Acidification: Add 1-2 drops of a 1 M solution of Deuterium Chloride (DCl) in D₂O to the mixture.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. The solution should be clear and colorless.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): For optimal resolution, the solution can be filtered through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.[1]

General Protocol for NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure magnetic field homogeneity.

  • Locking: Lock the spectrometer on the deuterium signal from the D₂O solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Apply a 90° pulse and acquire 16-32 scans.

    • Set a relaxation delay (d1) of 1-2 seconds.

    • Apply solvent suppression techniques if the residual HOD peak is problematic.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in D2O + DCl A->B C Transfer to NMR Tube B->C D Tune, Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Peak Integration (1H) H->I J Chemical Shift Referencing H->J K Assign Signals I->K J->K L Structural Confirmation K->L

Caption: Standardized workflow for NMR analysis from sample prep to structural confirmation.

Conclusion

This guide provides a detailed and reasoned prediction for the ¹H and ¹³C NMR spectra of 3-[amino(carboxy)methyl]benzoic acid hydrochloride under acidic aqueous conditions. The predicted spectra are a direct consequence of the molecule's distinct structural features: a meta-substituted aromatic core, the strong electron-withdrawing nature of its substituents, and the fixed protonation state of its ionizable groups. The aromatic region is expected to be complex but interpretable, with four distinct proton signals and six unique carbon signals. The aliphatic region is simplified to a single proton and a single carbon signal for the alpha-methine group. These predictions serve as a robust benchmark for scientists engaged in the synthesis, purification, and analysis of this compound, facilitating rapid and accurate structural verification.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Available at: [Link]

  • Meta-Substituted Benzenes: Organic Chemistry Study Guide. (2025). Fiveable. Available at: [Link]

  • Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. J-Stage. Available at: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (2001). ACS Publications. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023). MDPI. Available at: [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (n.d.). ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance studies of the acid–base chemistry of amino acids and peptides. III. Determination of the microscopic acid dissociation constants of lysine, ornithine, and related compounds. (n.d.). Canadian Science Publishing. Available at: [Link]

  • A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). Standard Reference Data. Available at: [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. (2026). Doc Brown's Chemistry. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid. (2025). Doc Brown's Chemistry. Available at: [Link]

  • 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. Available at: [Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. (2006). ACS Publications. Available at: [Link]

  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Does Cl- ion affect 1H NMR result? (2016). ResearchGate. Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 141. (n.d.). Modgraph. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). University of Wisconsin-Madison. Available at: [Link]

  • Has anyone got any experience with DCl as an NMR solvent? (2017). Reddit. Available at: [Link]

  • Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? (n.d.). J-Stage. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recovery of 3-[amino(carboxy)methyl]benzoic acid hydrochloride via Single-Solvent Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS No. 156143-87-2).[1][2] As a crucial building block in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS No. 156143-87-2).[1][2] As a crucial building block in pharmaceutical research and development, achieving high purity of this compound is paramount.[3] The described methodology leverages the principles of single-solvent recrystallization, a robust technique that exploits the differential solubility of the target compound and its impurities at varying temperatures.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow, scientific rationale for each step, troubleshooting guidance, and necessary safety precautions to ensure a reliable and efficient purification process.

Scientific Principles of Recrystallization

Recrystallization is a fundamental purification technique in chemistry, particularly vital in the pharmaceutical industry for refining active pharmaceutical ingredients (APIs).[5][6] Its efficacy is rooted in the principle that the solubility of most solid compounds increases with temperature.[7][8][9]

The core process involves:

  • Dissolution: Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Supersaturation & Crystallization: As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[10]

  • Impurity Exclusion: Impurities are ideally either insoluble in the hot solvent (and can be removed by hot filtration) or remain dissolved in the cold solvent (mother liquor) after the target compound has crystallized.[11]

A successful recrystallization depends critically on the choice of solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures.[11] Slow, controlled cooling is essential for the formation of well-ordered, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[10][11]

Figure 1: Principle of Purification by Recrystallization.

Safety & Handling Precautions

3-[amino(carboxy)methyl]benzoic acid hydrochloride is classified as an irritant and is harmful if swallowed.[1][12][13] It can cause skin, eye, and respiratory irritation.[12][13] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or aerosols.[14]

  • Handling: Avoid direct contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory area.[13]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal according to local regulations.[14]

  • Disposal: Dispose of waste materials and mother liquor in accordance with federal, state, and local environmental regulations.[14]

Materials & Equipment

Materials:

  • Crude 3-[amino(carboxy)methyl]benzoic acid hydrochloride

  • Deionized (DI) Water, ASTM Type II or higher

  • Activated Carbon (decolorizing grade, optional)

  • Celpure® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Powder funnel

  • Stemless glass funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Spatulas

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Detailed Experimental Protocol

This protocol outlines the purification of the target compound using a single-solvent system with deionized water, which is an excellent choice for polar hydrochloride salts.[4]

Recrystallization_Workflow start Weigh Crude Product dissolution Step 1: Dissolution Add minimal hot DI water to dissolve. start->dissolution decolorization Step 2: Decolorization (Optional) Add activated carbon, boil briefly. dissolution->decolorization hot_filtration Step 3: Hot Filtration (Optional) Remove insoluble impurities / carbon. decolorization->hot_filtration cooling Step 4: Crystallization Slowly cool to RT, then place in ice bath. hot_filtration->cooling isolation Step 5: Isolation Collect crystals via vacuum filtration. cooling->isolation washing Step 6: Washing Wash crystals with minimal ice-cold DI water. isolation->washing drying Step 7: Drying Dry under vacuum to constant weight. washing->drying end Pure, Crystalline Product drying->end

Figure 2: Standard Experimental Workflow for Purification.

Step 1: Dissolution

  • Place the weighed crude 3-[amino(carboxy)methyl]benzoic acid hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of deionized water (e.g., start with 3-5 mL per gram of crude material).

  • Heat the mixture on a hotplate with gentle stirring. Bring the solution to a near-boil.

  • Gradually add more hot deionized water in small portions until the solid has just completely dissolved.[4] Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which maximizes the product recovery upon cooling.[8] An excess of solvent will result in a lower yield as more product will remain dissolved in the mother liquor.

Step 2: Decolorization (Optional)

  • If the resulting solution is colored (e.g., yellow or brown), it may indicate the presence of high-molecular-weight or oxidized impurities.[4]

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution.

  • Return the flask to the hotplate and gently boil for 5-10 minutes. The carbon will adsorb the colored impurities.[4][9]

Step 3: Hot Filtration (Perform if Step 2 was completed or if insoluble impurities are visible)

  • Set up a hot filtration apparatus: place a stemless funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask. Pre-heat the entire apparatus (funnel and flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper.[11]

  • Rinse the original flask with a very small amount of hot solvent and pass it through the filter to recover any residual product.

Step 4: Crystallization

  • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8][11]

Step 5: Isolation

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate (mother liquor) can be used to rinse the flask.

Step 6: Washing

  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold deionized water. This will rinse away the mother liquor, which contains the soluble impurities.

  • Use just enough cold solvent to cover the cake, then allow the vacuum to pull it through. Repeat once if necessary. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some, albeit low, solubility in the cold solvent.

Step 7: Drying

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a pre-weighed watch glass.

  • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.

Data & Expected Results

The success of the purification can be quantified by yield and assessed by purity analysis.

ParameterGuideline / Expected ValueRationale
Solvent Ratio Approx. 3-10 mL H₂O per gramHighly dependent on initial purity. The goal is to use the minimum amount required for complete dissolution at near-boiling temperature.
Yield 75-90%Recovery will be less than 100% due to the product's residual solubility in the cold mother liquor and transfers during the process.
Appearance White to off-white crystalline solidA significant improvement in color and the formation of well-defined crystals indicate successful removal of impurities.
Purity Assessment Melting Point AnalysisA sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
HPLC / LC-MSProvides quantitative data on purity (e.g., >99% area) and confirms the identity of the compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not started.1. Gently boil off some of the solvent to re-concentrate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[6][7][10]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly concentrated state.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider a different solvent or a mixed-solvent system.
Low product yield. 1. Excess solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. 4. Incomplete cooling before filtration.1. Use the minimum volume of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing the filter cake. 4. Ensure the slurry is thoroughly chilled in an ice bath before isolating the product.
Product is still colored. Insufficient or ineffective activated carbon treatment.Repeat the recrystallization, ensuring the solution is boiled with a fresh portion of activated carbon for an adequate amount of time before hot filtration.

References

  • 3-[amino(carboxy)
  • PW 01: recrystallization. Abdelhafid BOUSSOUF University center of Mila.
  • 3-Aminomethyl-benzoic acid methyl ester hydrochloride. Chem-Impex.
  • Pharmaceutical Crystalliz
  • 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772. PubChem.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Safety D
  • Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride. Benchchem.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Solubility Determination and Thermodynamic Correlation of 3‑Amino-2-methylbenzoic Acid in 12 Monosolvents
  • Lab Procedure: Recrystalliz
  • 3-[amino(carboxy)methyl]benzoic acid hydrochloride (C9H9NO4). PubChemLite.
  • 3-[Amino(carboxy)methyl]benzoic acid hydrochloride. Sapphire Bioscience.
  • Recrystallization of Benzoic Acid. University of Nebraska–Lincoln.
  • Safety D
  • Recrystalliz

Sources

Application

Application Notes and Protocols: Incorporation of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These non-proteinogenic residues provide a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, enhancing enzymatic stability, improving receptor affinity, and introducing novel functionalities for bio-conjugation or imaging.[][4]

This document provides detailed application notes and a robust experimental protocol for the successful incorporation of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2) into peptide sequences using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][5][6][7] The unique structure of this UAA, featuring a rigid benzoic acid moiety, presents specific challenges and opportunities in peptide design. This guide explains the causality behind each experimental choice, offering field-proven insights to navigate these challenges and ensure a high-quality synthesis.

Physicochemical Properties & Strategic Considerations

The successful synthesis of peptides containing 3-[amino(carboxy)methyl]benzoic acid hinges on a clear understanding of its unique structural attributes and their implications for standard SPPS chemistry.

PropertyDataSource(s)
Chemical Name 3-[amino(carboxy)methyl]benzoic acid hydrochloride[6]
CAS Number 156143-87-2[6][7]
Molecular Formula C₉H₁₀ClNO₄[7]
Molecular Weight 231.63 g/mol [7]
Structure Chemical structure of 3-[amino(carboxy)methyl]benzoic acid
Key Synthetic Considerations:
  • Steric Hindrance: The primary challenge in utilizing this UAA is the significant steric bulk presented by the 3-substituted benzoic acid side chain. This bulk can physically impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This often results in slow or incomplete coupling reactions, leading to a higher prevalence of deletion sequences in the final product.[5][8] Therefore, protocol modifications such as extended reaction times and the use of more potent coupling reagents are not just recommended, but often necessary.

  • Orthogonal Protection Strategy: The molecule contains two carboxylic acid groups: the α-carboxyl group involved in peptide bond formation and a second carboxyl group on the benzoic acid ring. For a successful synthesis, this side-chain carboxyl group must be protected with a group that is stable throughout the iterative Fmoc-deprotection cycles (which use a base like piperidine) but is readily removed during the final acidolytic cleavage from the resin.[9] In the context of a standard Fmoc/tBu strategy, an acid-labile group such as a tert-butyl (tBu) ester is the ideal choice, ensuring its removal is concurrent with the cleavage of other side-chain protecting groups (e.g., Boc, tBu, Trt) by trifluoroacetic acid (TFA).

  • Solubility and Aggregation: The aromatic nature of the side chain can increase the hydrophobicity of the growing peptide. As the peptide chain elongates, particularly in sequences containing multiple hydrophobic residues, there is an increased tendency for inter-chain aggregation. This aggregation can render the N-terminus inaccessible, effectively halting the synthesis. Careful selection of solvents and monitoring resin swelling can help mitigate this issue.

Experimental Protocols

This protocol details a single coupling cycle for the incorporation of Fmoc-3-[amino(carboxy-OtBu)methyl]benzoic acid using manual Fmoc/tBu SPPS.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or other suitable resin based on desired C-terminus.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-L-Ala-OH, Fmoc-L-Leu-OH).

  • Unnatural Amino Acid: Fmoc-3-[amino(carboxy-OtBu)methyl]benzoic acid .

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.[1]

  • Monitoring: Ninhydrin (for Kaiser test).

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and agitate for 30-60 minutes to ensure complete swelling of the resin beads.[1]

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 20% piperidine treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Incorporation of 3-[amino(carboxy)methyl]benzoic acid:

    • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-3-[amino(carboxy-OtBu)methyl]benzoic acid and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIEA to the mixture.[5] Allow this pre-activation to proceed for 2-5 minutes. The higher equivalents are crucial to drive the reaction to completion due to steric hindrance.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically demanding couplings, extending the reaction time is a primary strategy to improve yield.[5]

    • Drain the reaction solution.

  • Reaction Monitoring (Kaiser Test):

    • Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and ethanol.

    • Perform a qualitative ninhydrin (Kaiser) test.[5]

    • Interpretation: A negative result (yellow/colorless beads) indicates a complete coupling reaction. A positive result (dark blue/purple beads) signifies the presence of unreacted primary amines, indicating an incomplete reaction.[5]

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, a "double coupling" is required.[8]

    • Drain the vessel and repeat step 3 (Activation and Coupling) with a freshly prepared solution of the activated UAA.

    • After the second coupling, perform another Kaiser test to confirm completion. If it remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Washing:

    • After a negative Kaiser test, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the resin.[1]

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the pellet with cold ether 2-3 times to remove scavengers.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).[1][10]

Workflow Visualization and Data Summary

Fmoc-SPPS Workflow Diagram

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, highlighting the critical step of incorporating the unnatural amino acid.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Start: Swollen Resin with Free Amine Coupling Step 3: Coupling (Fmoc-UAA-OH + HATU/DIEA) 2-4 hours Resin->Coupling Add Activated UAA Kaiser Step 4: Kaiser Test (Monitor Completion) Coupling->Kaiser Wash1 Step 6: Washing (DMF, DCM) Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Cleavage Final Step: Cleavage (TFA/TIS/H2O) Wash1->Cleavage Final Cycle Complete Wash2 Washing (DMF, DCM) Deprotection->Wash2 Wash2->Coupling Repeat Cycle for Next Amino Acid Kaiser->Coupling Positive Result (Double Couple) Kaiser->Wash1 Negative Result

Caption: General workflow for Fmoc-based SPPS incorporating a UAA.

Summary of Key Coupling Parameters
ReagentEquivalents (relative to resin loading)PurposeKey Insight
Fmoc-3-[amino(carboxy-OtBu)methyl]benzoic acid3.0 - 5.0The building block to be incorporated.Higher equivalents act as a driving force to overcome the unfavorable kinetics caused by steric hindrance.
HATU / HBTU3.0 - 5.0Activates the carboxyl group to facilitate amide bond formation.HATU is generally more reactive and recommended for difficult couplings.
DIEA6.0 - 10.0Acts as a non-nucleophilic base to neutralize protonated species.A sufficient excess is required to maintain a basic pH for efficient coupling.
Reaction Time 2 - 4 hoursAllows sufficient time for the sterically hindered reaction to proceed.Standard 1-hour coupling times are often insufficient; monitor with the Kaiser test.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • University of California, Santa Barbara. (n.d.). Two-Step Synthesis Of Properly Protected and Activated Unnatural Amino Acid For Peptide Synthesis. Available Technologies.
  • Kohnke, P., & Zhang, L. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Chemical Substance Information. (n.d.). 3-[amino(carboxy)methyl]benzoic acid hydrochloride.
  • University of California, Santa Barbara. (2026, February 20).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Gentilucci, L., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • BOC Sciences. (2025, November 28).
  • University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
  • O'Donnell, M. J., et al. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Chem-Impex. (n.d.). 3-Aminomethyl-benzoic acid methyl ester hydrochloride.
  • Coin, I., et al. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • (2025, August 6). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
  • (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
  • Liang, G., et al. (2013, July 23). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Semantic Scholar.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride.
  • Zhang, L., et al. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Waters. (n.d.).
  • (n.d.). Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid.
  • PubChemLite. (n.d.). 3-[amino(carboxy)methyl]benzoic acid hydrochloride (C9H9NO4).
  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • (n.d.). Amino Acids and Peptide Synthesis Reagents.
  • Sapphire Bioscience. (n.d.). 3-[Amino(carboxy)methyl]benzoic acid hydrochloride.
  • (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl.
  • (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Method

Experimental use of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in drug discovery

Application Note: Experimental Use of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in Glutamatergic Drug Discovery Introduction & Pharmacological Significance In the landscape of neuropharmacology, targeting metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Use of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in Glutamatergic Drug Discovery

Introduction & Pharmacological Significance

In the landscape of neuropharmacology, targeting metabotropic glutamate receptors (mGluRs) is a primary strategy for treating excitotoxic, neurodegenerative, and psychiatric disorders. 3-[amino(carboxy)methyl]benzoic acid hydrochloride, commonly referred to as 3-carboxyphenylglycine hydrochloride (3-CPG HCl) , is a conformationally restricted glutamate analogue that serves as a critical tool compound in drug discovery[1][2].

Unlike ionotropic receptors, mGluRs are G-protein-coupled receptors (GPCRs) divided into three distinct groups. 3-CPG HCl is uniquely valuable due to its dual mechanism of action: it functions as a competitive antagonist at Group I mGluRs (specifically mGluR1) and as a selective agonist at Group II mGluRs (mGluR2/3)[3][4].

Causality in Molecular Design: The phenylglycine backbone of 3-CPG mimics endogenous glutamate but restricts the rotational freedom of the molecule. The meta-substitution of the carboxyl group on the phenyl ring is the structural key to its selectivity. This specific geometry allows 3-CPG to stabilize the "closed" (active) conformation of the mGluR2 ligand-binding domain, acting as an agonist. Conversely, in the mGluR1 binding pocket, the rigid structure causes a steric clash, locking the receptor in an "open" (inactive) conformation and acting as a competitive antagonist[5][6]. This dual action synergistically dampens glutamatergic hyperexcitability by simultaneously reducing presynaptic glutamate release (via mGluR2) and blocking postsynaptic excitatory signaling (via mGluR1).

Mechanistic Pathway

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal mGluR2 mGluR2 (Gi/o) cAMP cAMP Pool mGluR2->cAMP Inhibits GluRelease Glutamate Release cAMP->GluRelease Promotes mGluR1 mGluR1 (Gq) PLC PLC Pathway mGluR1->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 Increases Compound 3-CPG HCl Compound->mGluR2 Agonist (+) Compound->mGluR1 Antagonist (-)

Dual modulatory mechanism of 3-CPG HCl at the glutamatergic synapse.

Physicochemical Properties & Handling

Table 1: Compound Specifications

Property Value
Chemical Name 3-[amino(carboxy)methyl]benzoic acid hydrochloride
Common Name 3-CPG HCl
CAS Number 156143-87-2[1][7]
Molecular Weight 231.64 g/mol [7]
Formula C9H10ClNO4
Solubility Soluble in H2O (up to 50 mM) and DMSO.

| Storage | Desiccate at RT or -20°C for long-term stability. |

Handling Rationale: Always prepare 3-CPG HCl in aqueous buffers or sterile water rather than pure organic solvents to maintain the integrity of the hydrochloride salt. Because the acidic nature of the HCl salt can perturb the physiological pH of unbuffered assay media, it is highly recommended to adjust the pH of your 10 mM stock to 7.2–7.4 using dilute NaOH prior to cellular application.

Experimental Workflows & Protocols

To rigorously validate the pharmacological profile of 3-CPG HCl, a self-validating system of parallel in vitro assays must be employed. Testing the compound on both mGluR1 and mGluR2 expressing cell lines ensures that the dual-activity profile is accurately quantified and prevents false positives caused by off-target cellular toxicity.

Workflow Step1 Step 1: Cell Preparation CHO cells expressing mGluR1 or mGluR2 Step2 Step 2: Compound Incubation Add 3-CPG HCl (0.1 - 1000 µM) Step1->Step2 Step3A Step 3A: mGluR1 Assay Fluo-4 AM Calcium Imaging Step2->Step3A Antagonist screening Step3B Step 3B: mGluR2 Assay Forskolin-induced cAMP HTRF Step2->Step3B Agonist screening Step4 Step 4: Data Analysis Calculate IC50 (mGluR1) & EC50 (mGluR2) Step3A->Step4 Step3B->Step4

Parallel screening workflow for validating 3-CPG HCl mGluR1/mGluR2 activity.

Protocol A: mGluR1 Antagonism via Intracellular Calcium Mobilization Assay

Rationale: Group I mGluRs (mGluR1) are coupled to Gq proteins. Activation leads to Phospholipase C (PLC) cleavage, IP3 generation, and subsequent Ca2+ release from the endoplasmic reticulum. As an antagonist, 3-CPG HCl will dose-dependently inhibit glutamate-induced Ca2+ spikes[3][4].

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1 into a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Crucial addition: Include 2.5 mM probenecid to inhibit organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cells. Incubate for 45 mins at 37°C.

  • Compound Pre-incubation: Add 3-CPG HCl at varying concentrations (0.1 µM to 1000 µM) to the wells. Incubate for 15 minutes. Self-validation step: Include a known selective mGluR1 antagonist (e.g., CPCCOEt) as a positive control to validate assay sensitivity.

  • Agonist Challenge: Using a fluorescent imaging plate reader (FLIPR), inject an EC80 concentration of L-glutamate (typically ~10 µM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Plot the normalized response against the log concentration of 3-CPG HCl to derive the IC50.

Protocol B: mGluR2 Agonism via cAMP Inhibition Assay (HTRF)

Rationale: Group II mGluRs (mGluR2) are Gi/o-coupled. Their activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. To measure this, cells must first be stimulated with forskolin to generate a baseline pool of cAMP. 3-CPG HCl will dose-dependently reduce this forskolin-stimulated cAMP pool[3].

  • Cell Preparation: Harvest CHO cells expressing human mGluR2 and resuspend in stimulation buffer (HBSS + 0.1% BSA). Crucial addition: Add 0.5 mM IBMX to inhibit phosphodiesterases, preventing the degradation of cAMP and stabilizing the assay window.

  • Compound & Forskolin Addition: Plate 1,000 cells/well in a 384-well white microplate. Add 3-CPG HCl (0.1 µM to 1000 µM) concurrently with 10 µM Forskolin. Self-validation step: Include L-CCG-I or LY379268 as positive agonist controls.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow Gi-mediated inhibition of adenylyl cyclase.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio. A decrease in the HTRF ratio indicates higher intracellular cAMP, whereas an increase in the ratio indicates lower cAMP (confirming mGluR2 agonism).

Expected Quantitative Data

Table 2: Expected Pharmacological Profile of 3-CPG HCl

Target Receptor Pharmacological Action Expected Potency (IC50 / EC50)
mGluR1 (Group I) Competitive Antagonist IC50 ≈ 200 - 300 µM[3]
mGluR2 (Group II) Agonist EC50 ≈ 20 - 50 µM[3]
mGluR4/6 (Group III) Inactive > 1000 µM[3]

(Note: Absolute values may vary slightly depending on cell line expression levels, receptor reserve, and specific assay conditions).

References

  • nextsds.com. "3-[amino(carboxy)
  • sigmaaldrich.com. "Carboxy methyl | Sigma-Aldrich".
  • biocrick.com. "(S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 - BioCrick".
  • accelachem.com.
  • researchgate.net.
  • researchgate.net.
  • researcher.life. "Agonistic and antagonistic drug action - R Discovery".

Sources

Application

In vitro assays using 3-[amino(carboxy)methyl]benzoic acid hydrochloride

An Application Note and Protocol Guide for 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (commonly known as 3-CPG HCl ). Introduction & Pharmacological Context 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (For...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (commonly known as 3-CPG HCl ).

Introduction & Pharmacological Context

3-[Amino(carboxy)methyl]benzoic acid hydrochloride (Formula: C9​H9​NO4​⋅HCl ) is a synthetic phenylglycine derivative widely recognized in neuropharmacology as 3-carboxyphenylglycine (3-CPG) [1]. It serves as a highly specialized pharmacological tool for dissecting the complex signaling networks of metabotropic glutamate receptors (mGluRs) in the central nervous system[2].

Unlike endogenous glutamate, which universally activates all mGluR subtypes, 3-CPG exhibits a unique, divergent pharmacological profile[2]:

  • Group I mGluR Antagonist : It acts as a competitive antagonist at mGluR1[2].

  • Group II mGluR Agonist : It functions as a selective agonist at mGluR2[2].

This dual action makes 3-CPG HCl indispensable for isolating Group II mGluR responses from Group I background activity in complex in vitro synaptic preparations[3].

Scientific Rationale & Assay Selection

To rigorously validate the activity of 3-CPG HCl, researchers must employ two distinct functional assays that reflect the divergent G-protein coupling mechanisms of mGluR1 and mGluR2[4].

  • mGluR1 (Gq-coupled) - Phosphoinositide (PI) Hydrolysis Assay : Activation of mGluR1 stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4]. By introducing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, IPs accumulate in the cell. 3-CPG HCl competitively reduces the IP accumulation induced by a known agonist (e.g., glutamate)[2].

  • mGluR2 (Gi/o-coupled) - cAMP Accumulation Assay : mGluR2 activation inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels[4]. Because basal cAMP is often too low to measure accurately, cells are pre-stimulated with Forskolin (a direct AC activator). 3-CPG HCl acts as an agonist here, meaning its application will dose-dependently suppress the forskolin-induced cAMP spike[2].

G cluster_mGluR1 mGluR1 (Group I) Pathway cluster_mGluR2 mGluR2 (Group II) Pathway mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Accumulation PLC->IP3 mGluR2 mGluR2 Gi Gi/o Protein mGluR2->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP CPG 3-CPG HCl CPG->mGluR1 Antagonizes CPG->mGluR2 Agonizes

Signaling pathways of mGluR1 and mGluR2 illustrating the dual action of 3-CPG HCl.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-CPG HCl based on established structure-activity relationship (SAR) studies of phenylglycine derivatives[2][3].

Receptor SubtypeG-Protein Coupling3-CPG HCl ActionPrimary Assay ReadoutExpected Effect
mGluR1 Gq / G11Competitive AntagonistIP3 AccumulationDose-dependent inhibition of glutamate-induced IP3
mGluR2 Gi / GoAgonistcAMP AccumulationDose-dependent suppression of forskolin-induced cAMP

Experimental Protocols

Protocol A: Phosphoinositide (PI) Hydrolysis Assay (mGluR1 Antagonism)

Objective : Quantify the antagonist potency ( IC50​ ) of 3-CPG HCl against mGluR1. Materials : CHO or BHK cells stably expressing mGluR1a[2], myo-[3H]inositol, LiCl, Glutamate, Dowex AG1-X8 resin.

Step-by-Step Methodology :

  • Cell Seeding & Labeling : Seed mGluR1-expressing cells in 24-well plates. Incubate for 24 hours in inositol-free medium supplemented with 1-2 µCi/mL myo-[3H]inositol to label the membrane phosphoinositide pool.

  • Washing : Wash cells three times with assay buffer (e.g., Hank's Balanced Salt Solution, HBSS) to remove unincorporated radiolabel.

  • LiCl Pre-incubation : Incubate cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.

    • Causality: LiCl is critical as it prevents the degradation of IP1 into free inositol by inhibiting inositol monophosphatase, thereby trapping the signal and amplifying the readout.

  • Compound Addition : Co-apply a sub-maximal concentration of Glutamate (e.g., EC80​ ) alongside varying concentrations of 3-CPG HCl (e.g., 1 µM to 1 mM). Incubate for 45 minutes at 37°C.

  • Termination & Extraction : Aspirate the buffer and terminate the reaction by adding ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes to lyse cells.

  • Separation : Neutralize the extract and load it onto Dowex AG1-X8 anion-exchange columns. Wash with water and elute the total inositol phosphates (IPs) using 1 M ammonium formate / 0.1 M formic acid.

  • Quantification : Mix the eluate with scintillation fluid and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

Protocol B: cAMP Accumulation Assay (mGluR2 Agonism)

Objective : Determine the agonist efficacy ( EC50​ ) of 3-CPG HCl at mGluR2. Materials : CHO cells stably expressing mGluR2[2], IBMX (3-isobutyl-1-methylxanthine), Forskolin, TR-FRET cAMP detection kit.

Step-by-Step Methodology :

  • Cell Preparation : Harvest mGluR2-expressing cells and resuspend them in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • PDE Inhibition : Pre-incubate the cells with 500 µM IBMX for 10 minutes at room temperature.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity rather than downstream degradation rates.

  • Stimulation : Add 10 µM Forskolin (to stimulate a baseline level of adenylyl cyclase) simultaneously with varying concentrations of 3-CPG HCl (e.g., 1 µM to 1 mM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature in the dark.

  • Readout : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis : Calculate the 665/620 nm ratio. The signal is inversely proportional to the intracellular cAMP concentration. Plot the dose-response curve to determine the EC50​ .

Workflow Seed 1. Seed Cells (CHO-mGluR2) IBMX 2. Pre-incubate with IBMX (PDE Inhibitor) Seed->IBMX Treat 3. Co-treat: Forskolin + 3-CPG HCl IBMX->Treat Lysis 4. Cell Lysis Treat->Lysis Detect 5. TR-FRET / ELISA cAMP Quantification Lysis->Detect Analyze 6. Data Analysis (Calculate EC50) Detect->Analyze

Experimental workflow for the cAMP Accumulation Assay to measure mGluR2 agonism.

References

  • BioCrick . (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6. Retrieved from [Link]

  • SciSpace . Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Retrieved from[Link]

  • NIH PMC . G Protein-Coupled Receptors. Retrieved from [Link]

Sources

Method

Application Note: Advanced Coupling Strategies for 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride

Executive Summary & Molecular Profiling 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2) is a highly versatile, trifunctional unnatural amino acid[1]. Structurally, it consists of a phenylglycine cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2) is a highly versatile, trifunctional unnatural amino acid[1]. Structurally, it consists of a phenylglycine core bearing an additional carboxylic acid at the meta-position of the aryl ring[2]. This unique architecture makes it an invaluable building block for synthesizing branched peptidomimetics, dendrimers, and cross-linked antibody-drug conjugate (ADC) linkers.

However, its trifunctional nature (one primary amine, two carboxylic acids) and its formulation as a hydrochloride salt present distinct synthetic challenges. This application note details the mechanistic causality behind selecting appropriate coupling reagents and provides self-validating protocols to ensure high-yielding, stereoconservative amide bond formation.

Mechanistic Causality in Reagent Selection

Successful incorporation of this building block requires navigating three primary chemical hurdles:

  • The Zwitterionic State & Nucleophilic Masking: As a hydrochloride salt, the primary amine is protonated ( −NH3+​ ). To utilize the compound as an electrophilic acylating agent, the amine must first be neutralized and orthogonally protected (e.g., via Fmoc-OSu). Failure to mask the amine prior to adding coupling reagents will result in uncontrolled, runaway oligomerization[3].

  • Racemization Vulnerability (The Phenylglycine Dilemma): The α -carbon of the amino acid moiety is benzylic. The α -proton is highly acidic due to the electron-withdrawing effects of the adjacent phenyl ring and carboxylate. Traditional activation using strong tertiary amine bases (like DIPEA) rapidly abstracts this proton, leading to oxazolone formation and subsequent racemization. Therefore, base-free or weak-base coupling systems are mandatory when chiral integrity is required[4].

  • Steric Differentiation: The meta-benzoic acid carboxylate is relatively unhindered. In contrast, the α -carboxylate is sterically encumbered by the adjacent aryl ring and the protected amine. This steric disparity allows for regioselective activation if stoichiometric control is applied, but requires highly reactive reagents if global bis-amidation is the goal.

Coupling Reagent Performance Matrix

To address the mechanistic challenges, coupling reagents must be selected based on the specific synthetic goal. The table below summarizes the quantitative and qualitative data for activating the carboxylates of Fmoc-protected 3-[Amino(carboxy)methyl]benzoic acid[5],[4].

Coupling SystemReactivity ( α -COOH)Reactivity (meta-COOH)Racemization RiskByproduct RemovalRecommended Application
HATU / DIPEA Very HighVery HighHigh ChromatographyGlobal bis-amidation with hindered amines where stereochemistry is not critical.
DIC / OxymaPure HighHighLow Organic washesStereoconservative coupling; solid-phase peptide synthesis (SPPS).
EDC / NHS LowModerateModerateAqueous extractionAqueous bioconjugation; regioselective meta-COOH activation.

Experimental Workflow & Decision Tree

The following Graphviz diagram outlines the logical workflow for handling this compound, from initial protection to selective or global activation.

G A 3-[Amino(carboxy)methyl] benzoic acid HCl B Amine Protection (Fmoc-OSu / Na2CO3) A->B Neutralize HCl C Global Activation (Bis-Amidation) B->C >2.2 eq Reagent D Regioselective Activation (meta-COOH First) B->D 1.0 eq Reagent E HATU / DIPEA (High Reactivity, Racemization Risk) C->E Hindered Amines F DIC / OxymaPure (Stereoconservative) C->F Chiral Integrity D->F Steric Control

Decision matrix for the orthogonal protection and coupling of 3-[Amino(carboxy)methyl]benzoic acid.

Self-Validating Protocols

Protocol A: Amine Masking (Synthesis of Fmoc-Derivative)

Objective: Mask the nucleophilic amine to prevent polymerization, enabling the controlled coupling of the dual carboxylic acids.

  • Neutralization: Suspend 3-[Amino(carboxy)methyl]benzoic acid HCl (1.0 eq, 10 mmol) in 10% aqueous Na2​CO3​ (30 mL) until the pH reaches ~9.5.

    • Causality: This deprotonates the hydrochloride salt and both carboxylic acids, fully solubilizing the compound into the aqueous phase and rendering the amine nucleophilic.

  • Protection: Cool the solution to 0 °C. Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 1,4-dioxane (30 mL) and add it dropwise over 30 minutes. Stir the biphasic mixture vigorously for 4 hours at room temperature.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture on a silica TLC plate and spray with Ninhydrin solution. Heat to 110 °C.

    • Validation Logic: A lack of a purple/blue spot confirms the complete consumption of the primary amine. If a blue spot persists, add an additional 0.1 eq of Fmoc-OSu.

  • Isolation: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected dicarboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Stereoconservative Bis-Amidation using DIC/OxymaPure

Objective: Couple both carboxylic acids to a target primary amine without racemizing the highly sensitive phenylglycine α -chiral center.

  • Pre-Activation: Dissolve the Fmoc-protected intermediate from Protocol A (1.0 eq, 1.0 mmol) and OxymaPure (2.2 eq, 2.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.

    • Causality: OxymaPure is chosen over HOBt because its enhanced acidity and leaving-group ability effectively suppress the formation of the racemization-prone oxazolone intermediate[4].

  • Coupling Initiation: Cool the solution to 0 °C and add N,N'-Diisopropylcarbodiimide (DIC) (2.2 eq, 2.2 mmol). Stir for 15 minutes.

  • Self-Validation (LC-MS Tracking): Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The chromatogram must show the mass of the bis-Oxyma active ester. The absence of the parent mass confirms successful global activation without premature hydrolysis.

  • Amidation: Add the target primary amine (2.5 eq, 2.5 mmol). The solution may exhibit a slight color change (Oxyma anion release). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers sequentially with 0.1 M HCl (removes unreacted amine), saturated NaHCO3​ (removes Oxyma byproducts), and brine. Dry over Na2​SO4​ and concentrate. DIC urea byproducts are highly soluble in organic solvents and can be separated via standard silica gel chromatography if necessary.

References

  • Chemical Substance Information: 3-[amino(carboxy)methyl]benzoic acid hydrochloride. NextSDS. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

Sources

Application

Comprehensive Analytical Characterization and Validation Protocols for 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride

Executive Summary & Pharmacological Context 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2), widely recognized in neuropharmacology as 3-carboxyphenylglycine (3-CPG) hydrochloride , is a conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2), widely recognized in neuropharmacology as 3-carboxyphenylglycine (3-CPG) hydrochloride , is a conformationally constrained synthetic amino acid[1]. Phenylglycine derivatives serve as critical molecular probes for mapping glutamatergic systems. Specifically, 3-CPG is highly valued for its divergent, stereospecific activity: it functions as a competitive antagonist at Group I metabotropic glutamate receptors (mGluR1) and as a potent agonist at Group II receptors (mGluR2) 2[2].

Because the biological efficacy of 3-CPG is strictly dictated by its stereochemistry and ionization state 3[3], rigorous analytical characterization is non-negotiable. This application note establishes a self-validating analytical framework to confirm the structural identity, chemical purity, enantiomeric excess (ee), and solid-state properties of 3-CPG HCl.

Pathway Ligand 3-CPG (Ligand) mGluR1 mGluR1 (Group I) Antagonized Ligand->mGluR1 Antagonist mGluR2 mGluR2 (Group II) Agonized Ligand->mGluR2 Agonist Gq Gq Protein mGluR1->Gq Gio Gi/o Protein mGluR2->Gio PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ca Intracellular Ca2+ (Blocked) PLC->Ca cAMP cAMP Levels (Decreased) AC->cAMP

Pharmacological modulation of mGluR1 and mGluR2 signaling pathways by 3-CPG.

Physicochemical Profiling & Structural Causality

The molecular architecture of 3-CPG HCl presents specific analytical challenges that dictate our choice of instrumentation:

  • Zwitterionic Potential & Polarity: The presence of two carboxylic acid groups and one primary amine means the molecule's charge state is highly pH-dependent. The high density of polar functional groups results in poor retention on standard reversed-phase (C18) chromatographic columns.

  • Salt Form Dynamics: The hydrochloride salt form is utilized to stabilize the protonated amine, enhancing aqueous solubility and solid-state stability. Analytical methods must account for the dissociation of this salt in solution.

  • Chirality: The alpha-carbon is a stereocenter. Because receptor binding pockets are highly stereoselective, determining the enantiomeric excess is a critical quality attribute 4[4].

Quantitative Data Summary
ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C9H9NO4 • HClHRMS / Elemental Analysis
Exact Mass (Free Base) 195.0532 DaESI-HRMS (Positive Mode)
Observed [M+H]+ m/z 196.0604LC-MS/MS
Chemical Purity ≥ 98.0%RP-HPLC (UV at 210 nm / 254 nm)
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLC
Physical State White to off-white crystalline powderVisual / XRPD

Structural Elucidation Strategy

To unequivocally confirm the identity of the synthesized batch, orthogonal spectroscopic methods are employed:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI) in positive mode is selected. Causality: The acidic environment of the LC-MS mobile phase (0.1% formic acid) ensures the primary amine remains protonated, yielding a robust [M+H]+ ion. The exact mass calculation differentiates 3-CPG from isobaric impurities.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6) validate the 1,3-disubstituted benzene ring. Causality: The HCl salt prevents the amine protons from rapidly exchanging with the solvent, allowing them to be observed as a distinct broad singlet downfield (~8.5 ppm).

Workflow cluster_0 Structural Elucidation cluster_1 Chromatographic Purity cluster_2 Solid-State Analysis Sample 3-CPG HCl Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR HRMS HRMS (Exact Mass) Sample->HRMS RPHPLC RP-HPLC (Chemical Purity) Sample->RPHPLC Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral DSC DSC / TGA (Thermal Stability) Sample->DSC XRPD XRPD (Crystallinity) Sample->XRPD Data Comprehensive Characterization Report NMR->Data HRMS->Data RPHPLC->Data Chiral->Data DSC->Data XRPD->Data

Analytical workflow for the comprehensive characterization of 3-CPG HCl.

Experimental Protocols

Protocol 1: Determination of Chemical Purity via RP-HPLC

Standard C18 columns suffer from phase collapse when analyzing highly polar amino acids. Causality for Method Design: An Aqueous C18 (AQ-C18) column is utilized to tolerate highly aqueous conditions. An acidic ion-pairing mobile phase (0.1% Trifluoroacetic acid) is mandatory to suppress the ionization of the two carboxylic acid groups, thereby increasing the analyte's hydrophobicity and ensuring adequate retention.

Materials:

  • Column: Waters XBridge AQ-C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Detection: UV at 210 nm (amide/carboxyl absorbance) and 254 nm (aromatic ring).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of 3-CPG HCl in 10 mL of Mobile Phase A to achieve a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • System Equilibration: Flush the column with 100% Mobile Phase A for 15 column volumes until the baseline stabilizes.

  • Gradient Execution: Run the following gradient profile at a flow rate of 1.0 mL/min:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0982
15.04060
18.04060
18.1982
25.0982
  • Self-Validation (System Suitability): Inject a blank (Mobile Phase A) to confirm no carryover. Inject the 3-CPG HCl standard in triplicate. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.0%, and the tailing factor must be ≤ 1.5.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Causality for Method Design: A chiral crown ether stationary phase (e.g., Crownpak CR(+)) is the gold standard for underivatized primary amino acids. The crown ether cavity forms a stereoselective inclusion complex specifically with the protonated primary amine (-NH3+). The mobile phase must be highly acidic (pH 1.5) to guarantee complete protonation; failure to maintain this pH results in peak broadening and total loss of chiral resolution.

Materials:

  • Column: Daicel CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm)

  • Mobile Phase: Aqueous Perchloric Acid (HClO4), adjusted to pH 1.5.

  • Column Temperature: 4°C (Lower temperatures significantly enhance the stability of the chiral inclusion complex, improving resolution).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5 mg of 3-CPG HCl in 5 mL of the pH 1.5 mobile phase.

  • Thermal Equilibration: Set the column compartment to 4°C. Allow the system to equilibrate with the mobile phase at 0.4 mL/min for at least 45 minutes.

  • Isocratic Elution: Inject 10 µL of the sample. Run isocratically at 0.4 mL/min for 30 minutes. Monitor UV absorbance at 210 nm.

  • Self-Validation (System Suitability): Inject a racemic mixture of (RS)-3-CPG HCl. The resolution (Rs) between the (R) and (S) enantiomers must be ≥ 2.0. The elution order on a CR(+) column typically presents the D-isomer (R) before the L-isomer (S). Calculate the enantiomeric excess (ee) based on peak area integration.

References

  • NextSDS. "3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information." 1[1]

  • ChemicalCell. "(R)-2-Amino-2-(3-Carboxyphenyl)Acetic Acid CAS NO 13861-01-3." 4[4]

  • Bedingfield J.S., Kemp M.C., Jane D.E., Tse H.W., Roberts P.J., Watkins J.C. "Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs)." British Journal of Pharmacology, 1995. 2[2]

  • Sekiyama N., Hayashi Y., Nakanishi S., Jane D.E., Tse H.W., Birse E.F., Watkins J.C. "Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes." British Journal of Pharmacology, 1996. 3[3]

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Method

1H NMR and 13C NMR analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

An Application Note on the Spectroscopic Analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride by ¹H and ¹³C NMR Abstract: This document provides a comprehensive guide to the structural elucidation of 3-[amino(c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Spectroscopic Analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride by ¹H and ¹³C NMR

Abstract: This document provides a comprehensive guide to the structural elucidation of 3-[amino(carboxy)methyl]benzoic acid hydrochloride using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of complex small molecules. This note details the rationale behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition, and offers an in-depth analysis of the expected spectral features, ensuring a self-validating system for accurate molecular characterization.

Introduction

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a substituted aromatic amino acid derivative. Its structure, featuring a benzoic acid core with a glycine-like side chain at the meta-position, presents a unique combination of functionalities. As with many active pharmaceutical ingredients (APIs) and their intermediates, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering detailed information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.

This application note serves as a practical guide, moving beyond a simple listing of steps to explain the causality behind the analytical strategy. The hydrochloride salt form dictates that the primary amine exists in its protonated state (-NH₃⁺), which, along with the two carboxylic acid groups, introduces exchangeable protons that require specific analytical conditions to observe and interpret correctly.

Molecular Structure and Spectroscopic Overview

The first step in any NMR analysis is a thorough understanding of the target molecule's structure to predict the expected signals. The structure of 3-[amino(carboxy)methyl]benzoic acid hydrochloride is shown below with systematic numbering for unambiguous assignment of NMR signals.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing weigh Weigh Analyte (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in ~0.7 mL DMSO-d₆ weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Tune, Match & Shim insert->setup acquire Acquire FID Data (¹H and ¹³C) setup->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference analyze Peak Picking, Integration & Structural Assignment reference->analyze final_report final_report analyze->final_report Final Report

Caption: Standardized workflow for NMR analysis from sample preparation to final data interpretation.

3.3.1. Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Freq.≥ 400 MHzHigher field provides better signal dispersion and resolution.
Pulse Programzg30Standard 30° pulse for quantitative measurements.
Number of Scans16-32Sufficient for good signal-to-noise for a ~10 mg sample.
Relaxation Delay (d1)2-5 sAllows for nearly complete T1 relaxation, ensuring accurate integration.
Acquisition Time~4 sProvides good digital resolution.
Spectral Width~16 ppmCovers the full range of expected proton chemical shifts.

3.3.2. Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Freq.≥ 100 MHzCorresponds to a 400 MHz ¹H spectrometer.
Pulse Programzgpg30Standard 30° pulse with proton decoupling.
DecouplingBroadband (e.g., waltz16)Simplifies the spectrum to singlets and enhances signal via NOE.
Number of Scans1024-4096Required due to the low natural abundance (1.1%) of ¹³C.
Relaxation Delay (d1)2 sA standard delay for qualitative carbon spectra.
Spectral Width~220 ppmCovers the full range of expected carbon chemical shifts.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated amine and carboxylic acid groups are strong electron-withdrawing groups, which will deshield (shift downfield) adjacent protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Notes
-COOH (C7)> 13.0broad s1HHighly deshielded acidic proton. Chemical shift is concentration-dependent.
-COOH (Cβ)> 12.5broad s1HDeshielded acidic proton. Shift is concentration-dependent.
-NH₃⁺8.5 - 9.0broad s3HThe positive charge strongly deshields these protons. Broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.
H28.1 - 8.3s (or t, J≈1.5 Hz)1HPositioned between two electron-withdrawing groups, making it the most downfield aromatic proton. Appears as a singlet or a narrow triplet due to small meta-couplings.
H67.9 - 8.1d, J≈7.6 Hz1HOrtho-coupled to H5. Deshielded by the adjacent C1-COOH group.
H47.8 - 8.0d, J≈7.6 Hz1HOrtho-coupled to H5. Deshielded by the substituent at C3.
H5~7.6t, J≈7.6 Hz1HAppears as a triplet due to coupling with two ortho neighbors (H4 and H6).
4.5 - 4.8s1HDeshielded by the adjacent -NH₃⁺, -COOH, and aromatic ring. Appears as a singlet as there are no adjacent non-exchangeable protons.

A D₂O exchange experiment can be performed to confirm the assignments of the -COOH and -NH₃⁺ protons. Upon adding a drop of D₂O to the NMR tube, these signals will disappear as the protons are replaced by deuterium.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The chemical shifts of the carbon atoms are influenced by the electronegativity of attached groups and resonance effects.

Carbon AssignmentPredicted δ (ppm)Rationale and Notes
C7 (-COOH)167 - 169Typical chemical shift for a benzoic acid carbonyl carbon. [1]
Cβ (-COOH)170 - 173Aliphatic carboxylic acid carbonyl, often slightly downfield of aromatic ones. [2]
C1132 - 134Quaternary carbon attached to the carboxylic acid group.
C3138 - 142Quaternary carbon attached to the amino acid side chain, deshielded.
C6129 - 131Aromatic CH ortho to the C1-COOH group.
C5~129.5Aromatic CH. Shift is influenced by meta-substituents.
C4126 - 128Aromatic CH ortho to the C3 substituent.
C2131 - 133Aromatic CH positioned between the two substituents.
53 - 57Typical range for an α-carbon of an amino acid. [3]

DEPT-135 and DEPT-90 experiments can be used to definitively distinguish between quaternary (absent), CH (positive), and CH₂ (negative, none in this molecule) carbons, confirming the assignments.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. By employing the detailed protocols for sample preparation in DMSO-d₆ and adhering to the suggested acquisition parameters, researchers can obtain high-quality, reproducible spectra. The predicted chemical shifts and coupling patterns serve as a reliable reference for spectral interpretation, enabling unambiguous structural verification and purity assessment, which are essential for research and quality control in the pharmaceutical and chemical industries.

References

  • G. Varsanyi, S. Holly, L. Imre, J. Mol. Struct. 2004, 705, 113–133. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • W. P. Power, et al. J. Phys. Chem. A 2006, 110, 51, 13730–13741. Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides. [Link]

  • PubMed. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides. [Link]

  • K. K. Mandal, St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • D. L. Bryce, et al. J. Am. Chem. Soc. 2006, 128, 5, 1548–1558. Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids. [Link]

  • NMR-Bio. NMR sample preparation guidelines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubChem. 4-Aminobenzoic Acid. [Link]

  • R. Świsłocka, et al. ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]

  • D. L. Bryce, et al. ResearchGate. Solid-state chlorine NMR spectroscopy of methionine hydrochloride. [Link]

  • McGill University. Sample requirements - Analyzing NMR data. [Link]

  • K. J. Pike, et al. J. Phys. Chem. B 2004, 108, 27, 9519–9527. Solid-State 17O NMR of Amino Acids. [Link]

  • University of Bayreuth. Peptide NMR Sample Preparation. [Link]

  • Y. Ishida, et al. Molecules 2022, 27(3), 1084. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. 3-(Carboxymethyl)benzoic acid. [Link]

  • M. Hesse, H. Meier, B. Zeeh. Spectroscopic Methods in Organic Chemistry. 2008. Combination of 1H and 13C NMR Spectroscopy. [Link]

  • N. S. Radulović, et al. J. Serb. Chem. Soc. 2013, 78(2), 121-129. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

  • M. A. El-Atawy, et al. Arabian Journal of Chemistry 2014, 7(4), 493-497. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • SpectraBase. Benzoic acid, 3-(2-aminobenzoylamino)-2-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

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Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Abstract This application note provides a comprehensive guide for the analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride, a key pharmaceutical intermediate, using high-resolution mass spectrometry (HRMS). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride, a key pharmaceutical intermediate, using high-resolution mass spectrometry (HRMS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for qualitative and quantitative analysis. We will explore the intricacies of sample preparation, instrument optimization, and data interpretation, underpinned by the principles of electrospray ionization (ESI) and Orbitrap mass analysis. The methodologies are structured to ensure scientific integrity, providing a self-validating system for reliable and reproducible results.

Introduction

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a substituted aromatic amino acid derivative of significant interest in pharmaceutical synthesis. Its unique structure, incorporating both acidic and basic functionalities, presents specific challenges and opportunities for mass spectrometric analysis. Accurate mass measurement and fragmentation analysis are critical for its unambiguous identification, impurity profiling, and pharmacokinetic studies. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and mass accuracy.[1][2][3] This note will detail a workflow that leverages these capabilities for the comprehensive characterization of this important compound.

The causality behind our experimental choices lies in the physicochemical properties of the analyte. Its polar nature makes it an ideal candidate for electrospray ionization. The hydrochloride salt form enhances its solubility in polar solvents, simplifying sample preparation.[4] Our protocol is designed to exploit these properties to achieve optimal ionization efficiency and signal intensity.

Materials and Methods

Reagents and Materials
  • 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2)[5]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥99%)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials with septa

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Thermo Fisher Scientific Orbitrap series or equivalent) equipped with a heated electrospray ionization (HESI) source.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to solubilize the analyte and remove any interfering matrix components to ensure optimal performance of the LC-MS system.[6][7][8]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-[amino(carboxy)methyl]benzoic acid hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]

  • Blank Samples: Prepare blank samples consisting of the 50:50 methanol/water solvent to be run before and after the sample set to assess carry-over.[9]

LC-HRMS Analysis

The chromatographic separation is crucial for isolating the analyte from potential isomers and impurities, while the HRMS provides accurate mass data for identification and quantification.

Table 1: Optimized LC-HRMS Parameters

ParameterValueRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient 5% to 95% B over 10 minutesA gradual gradient ensures good separation of the analyte from any closely eluting compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.[12]
Source Temperature 320 °CFacilitates desolvation of the charged droplets.
Sheath Gas Flow Rate 40 arbitrary unitsAids in nebulization and desolvation.
Auxiliary Gas Flow Rate 10 arbitrary unitsFurther assists in the desolvation process.
Mass Analyzer OrbitrapProvides high resolution and mass accuracy for confident identification.[1][2]
Resolution 70,000 FWHMSufficient to resolve the analyte from potential isobaric interferences.
Scan Range m/z 50-300Covers the expected mass of the precursor ion and its fragments.
Data Acquisition Full Scan followed by Data-Dependent MS/MS (dd-MS²)Allows for the collection of both precursor ion information and fragmentation data in a single run.

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary advantage of HRMS is the ability to determine the elemental composition of an ion from its accurate mass-to-charge ratio (m/z).[13][14] The theoretical monoisotopic mass of the protonated 3-[amino(carboxy)methyl]benzoic acid ([M+H]⁺, C₉H₁₀NO₄⁺) is 196.0604 Da. The measured mass should be within a 5 ppm error for confident identification.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule. Based on the structure of 3-[amino(carboxy)methyl]benzoic acid, the following fragmentation pathways are proposed:

  • Loss of H₂O (18.01 Da): Dehydration is a common fragmentation pathway for molecules containing carboxylic acid and amino groups.

  • Loss of CO₂ (43.99 Da): Decarboxylation of the carboxylic acid groups is expected.[15]

  • Cleavage of the C-C bond between the benzoic ring and the aminomethylcarboxy group.

The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway M_H [M+H]⁺ m/z 196.0604 frag1 [M+H - H₂O]⁺ m/z 178.0504 M_H->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 152.0657 M_H->frag2 - CO₂ frag3 [C₇H₆O₂]⁺ m/z 122.0368 M_H->frag3 - C₂H₄NO₂

Caption: Proposed fragmentation pathway of protonated 3-[amino(carboxy)methyl]benzoic acid.

Quantitative Analysis

For quantitative studies, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The linearity of the method should be assessed by calculating the coefficient of determination (R²), which should be ≥ 0.99. Method validation should be performed according to established guidelines, assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification.[16][17][18][19]

Workflow Visualization

The following diagram provides a high-level overview of the entire analytical workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing s1 Weighing & Dissolution s2 Serial Dilution s1->s2 s3 Filtration s2->s3 a1 LC Separation s3->a1 a2 ESI Ionization a1->a2 a3 HRMS Detection a2->a3 d1 Accurate Mass Determination a3->d1 d3 Quantification a3->d3 d2 Fragmentation Analysis d1->d2

Caption: Overall workflow for the analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key aspects include:

  • System Suitability: Injecting a standard solution at the beginning of each run to ensure the LC-MS system is performing optimally.

  • Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

  • Quality Control Samples: Including QC samples at low, medium, and high concentrations throughout the sample batch to monitor the accuracy and precision of the analysis.[20]

Conclusion

This application note presents a detailed and robust methodology for the analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride using LC-HRMS. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are optimized to deliver high-quality, reliable data. By following these guidelines, researchers and drug development professionals can confidently identify and quantify this important pharmaceutical intermediate, contributing to the advancement of drug discovery and development. The principles and techniques described herein are also broadly applicable to the analysis of other polar small molecules.

References

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  • SpectraBase. 3-Amino-5-hydroxy-benzoic acid methyl ester. [Link]

Sources

Method

Advanced Protocol and Application Note: Storage, Stability, and Handling of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (3-CPG HCl) Solutions

Executive Summary & Mechanistic Context 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (commonly referred to as 3-CPG HCl , CAS: 156143-87-2) is a conformationally restricted phenylglycine derivative that serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

3-[Amino(carboxy)methyl]benzoic acid hydrochloride (commonly referred to as 3-CPG HCl , CAS: 156143-87-2) is a conformationally restricted phenylglycine derivative that serves as a critical pharmacological probe in neuroscience[1]. Structurally analogous to the endogenous neurotransmitter glutamate, 3-CPG exhibits a highly specific, dual-action pharmacological profile: it functions as a competitive antagonist at Group I metabotropic glutamate receptors (mGluR1) and as a potent agonist at Group II receptors (mGluR2) [2].

The Causality of Stability: The biological activity of 3-CPG relies entirely on the precise spatial orientation of its two carboxyl groups and single amino group, which dock into the bilobed "Venus flytrap" domain of mGluRs[3]. In aqueous solutions, amino acid derivatives are susceptible to spontaneous decarboxylation, microbial contamination, and pH-dependent hydrolysis. Any degradation of the 3-CPG pharmacophore directly translates to a loss of receptor affinity, reduced experimental reproducibility, and the potential for off-target artifacts in electrophysiological or in vitro assays. This guide provides field-proven methodologies to maintain the structural integrity of 3-CPG HCl from powder to physiological working solutions.

Physicochemical Properties & Degradation Pathways

Understanding the physical chemistry of 3-CPG HCl is essential for mitigating degradation:

  • Hygroscopicity: In its solid state, the hydrochloride salt of 3-CPG is highly hygroscopic[4]. Exposure to ambient humidity causes moisture absorption, leading to localized dissolution (deliquescence) which accelerates oxidative degradation.

  • Solution Acidity: Because it is supplied as an HCl salt, dissolving 3-CPG in unbuffered water yields a highly acidic solution (pH ~3.0–4.0). While acidic conditions generally stabilize the compound against rapid oxidation, introducing this unneutralized stock directly into live-cell assays will cause severe localized pH drops, triggering artifactual cellular stress responses.

  • Thermal Sensitivity: Prolonged exposure to room temperature in aqueous environments promotes slow hydrolysis and increases the risk of microbial growth, necessitating strict cold-chain management.

Quantitative Stability Profiles

To ensure experimental integrity, adhere to the validated storage timelines and conditions outlined in the table below.

Solvent / StateStorage TemperatureEstimated StabilityCausality / Handling Notes
Solid Powder -20°C (Desiccated)2–3 YearsMust be protected from moisture to prevent hydrolysis and clumping[4].
ddH₂O (Stock) -80°C6 MonthsDeep freezing arrests kinetic degradation and microbial growth.
ddH₂O (Stock) 4°C1–2 WeeksSusceptible to slow decarboxylation. Use only for short-term, ongoing experiments.
DMSO (Stock) -80°C6 MonthsEnsure DMSO is strictly anhydrous. Water ingress in DMSO accelerates degradation.
ACSF (Working) Room Temp (20-25°C)< 12 HoursPrepare fresh daily. Physiological buffers at pH 7.4 are prone to rapid oxidation.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in quality control checks to ensure the integrity of your 3-CPG solutions.

Protocol 1: Preparation of 100 mM Aqueous Master Stock

Note: We recommend ddH₂O over DMSO for 3-CPG HCl to avoid solvent toxicity in sensitive electrophysiological slice recordings.

  • Equilibration: Remove the desiccated vial of 3-CPG HCl from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, ruining the remaining batch.

  • Weighing: Under a dry, inert atmosphere (if available) or working rapidly on a clean bench, weigh the required mass.

  • Dissolution: Add the appropriate volume of sterile, cell-culture grade ddH₂O to achieve a 100 mM concentration.

  • Self-Validation (Clarity Check): Vortex for 60 seconds. The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes. A cloudy solution indicates incomplete dissolution, which will artificially lower your actual working concentration and skew dose-response curves.

  • Aliquoting: Divide the stock into 10–50 µL aliquots in sterile, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C. Never subject 3-CPG solutions to repeated freeze-thaw cycles.

Protocol 2: Preparation of Physiological Working Solutions (e.g., ACSF)
  • Thawing: Thaw a single 100 mM aliquot on ice.

  • Dilution: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) to your target working concentration (typically 10 µM to 500 µM, depending on the mGluR subtype targeted).

  • Self-Validation (pH Adjustment): Because the master stock is an HCl salt, diluting it into ACSF may slightly lower the buffer's pH. Verify the final pH of your working solution using a micro-pH probe. If the pH drops below 7.35, carefully titrate with 0.1 N NaOH until the pH reaches 7.35–7.40. Failure to neutralize the solution will result in acid-sensing ion channel (ASIC) activation, confounding your mGluR data.

  • Usage: Keep the working solution on ice and use within 12 hours. Discard any unused diluted solution at the end of the day.

Mandatory Visualizations

Workflow: Stock Preparation and Storage Logic

The following diagram illustrates the logical flow and critical decision points for handling 3-CPG HCl to maximize stability.

G Solid 3-CPG HCl (Solid Powder) Store at -20°C, Desiccated Equilibrate Equilibrate to Room Temp (Prevents Condensation) Solid->Equilibrate Solvent Add Sterile ddH₂O (Vortex & Sonicate) Equilibrate->Solvent QC1 QC: Is Solution Clear? Solvent->QC1 Stock 100 mM Master Stock (Acidic pH due to HCl) QC1->Stock Yes Fail Re-sonicate or discard QC1->Fail No Aliquot Aliquot into sterile tubes (Avoid freeze-thaw) Stock->Aliquot Store Store at -80°C (Stable for 6 months) Aliquot->Store Working Dilute in ACSF (Working Conc.) QC: Adjust pH to 7.35-7.40 Store->Working

Caption: Step-by-step workflow for the preparation, quality control, and storage of 3-CPG HCl solutions.

Pharmacological Mechanism of Action

The structural integrity of 3-CPG is required to maintain its divergent effects on mGluR subpopulations. Degradation results in the loss of this specific signaling modulation.

G Ligand Intact 3-CPG Molecule mGluR1 mGluR1 (Group I) Ligand->mGluR1 Competitive Antagonist mGluR2 mGluR2 (Group II) Ligand->mGluR2 Potent Agonist Gq Gq Protein mGluR1->Gq Blocks Activation Gi Gi/o Protein mGluR2->Gi Activates PLC Phospholipase C (PLC) Pathway Blocked Gq->PLC cAMP cAMP Production Inhibited Gi->cAMP Decreases

Caption: Divergent pharmacological signaling pathways modulated by intact 3-CPG at mGluR1 and mGluR2.

References

  • Accela ChemBio.Product Information: 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2).
  • ChemicalCell.Quality Control and Storage of Chiral Amino Acid Derivatives.
  • BioCrick.Pharmacological profiling of (S)-3-Carboxy-4-hydroxyphenylglycine and related mGluR modulators.
  • SciSpace.Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Introduction: The successful synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride, a key non-proteinogenic amino acid, is critical for various research and drug development applications. Achieving high purity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride, a key non-proteinogenic amino acid, is critical for various research and drug development applications. Achieving high purity is paramount, as even minor byproducts can significantly impact downstream biological assays, structural studies, and overall compound efficacy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during its synthesis. We will explore the causality behind byproduct formation and offer field-proven strategies for their detection, minimization, and elimination.

Section 1: Overview of Common Synthetic Pathways

The most prevalent methods for synthesizing 3-[amino(carboxy)methyl]benzoic acid (also known as 3-carboxyphenylglycine) are variations of classical amino acid syntheses, primarily the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways typically start from 3-formylbenzoic acid and proceed through nitrile or hydantoin intermediates, respectively. Understanding these pathways is the first step in diagnosing byproduct formation.

Synthetic_Pathways Start 3-Formylbenzoic Acid Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Strecker Synthesis Hydantoin Hydantoin Intermediate Start->Hydantoin Bucherer-Bergs Reaction Strecker_Reagents + NH4Cl, NaCN Bucherer_Reagents + (NH4)2CO3, NaCN Hydrolysis1 Acid Hydrolysis Aminonitrile->Hydrolysis1 Hydrolysis2 Acid/Base Hydrolysis Hydantoin->Hydrolysis2 Product 3-[amino(carboxy)methyl]benzoic acid hydrochloride Hydrolysis1->Product Hydrolysis2->Product

Caption: General synthetic routes to 3-[amino(carboxy)methyl]benzoic acid.

Section 2: Frequently Asked Questions & Troubleshooting Byproducts

This section addresses specific issues researchers may encounter, focusing on the chemical origins of impurities and actionable solutions.

Q1: My final product is contaminated with 3-carboxymandelic acid. What causes this and how can I prevent it?

Answer: The presence of 3-carboxymandelic acid, the α-hydroxy acid analogue of your target compound, is a classic byproduct issue stemming from the initial stages of both the Strecker and Bucherer-Bergs syntheses.

  • Causality: The reaction begins with the nucleophilic attack of cyanide on the carbonyl carbon of 3-formylbenzoic acid to form a cyanohydrin intermediate. This is followed by the substitution of the hydroxyl group with an amino group to form the desired α-aminonitrile. If the concentration of the ammonia source is too low or if the rate of amination is slow, the cyanohydrin intermediate can be hydrolyzed to 3-carboxymandelic acid during the final acidic workup.[1][2]

  • Preventative Measures:

    • Reagent Stoichiometry: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride or ammonium carbonate) is used to drive the equilibrium towards the formation of the imine and subsequently the α-aminonitrile.[2]

    • Reaction Conditions: Conduct the initial reaction step at a controlled temperature (e.g., 0-25 °C) to favor the amination reaction. Running the reaction too warm can sometimes lead to competing side reactions.

    • Order of Addition: In some protocols, pre-forming the imine by reacting the aldehyde with ammonia before the addition of the cyanide source can minimize the formation of the cyanohydrin.

Byproduct_Formation Aldehyde 3-Formylbenzoic Acid Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin  Fast, Reversible Cyanide + CN- Ammonia + NH3 Aminonitrile α-Aminonitrile (Desired Path) Cyanohydrin->Aminonitrile Slower, Desired Hydrolysis_Side Acid Hydrolysis (Workup) Cyanohydrin->Hydrolysis_Side Undesired Hydrolysis Hydrolysis_Main Acid Hydrolysis (Workup) Aminonitrile->Hydrolysis_Main Desired Hydrolysis HydroxyAcid Byproduct: 3-Carboxymandelic Acid Hydrolysis_Side->HydroxyAcid AminoAcid Desired Product Hydrolysis_Main->AminoAcid

Caption: Competing pathways leading to desired product vs. hydroxy acid byproduct.

Q2: After hydrolysis in my Bucherer-Bergs synthesis, I still see a significant amount of the hydantoin intermediate. How can I improve the hydrolysis step?

Answer: Incomplete hydrolysis of the 5-(3-carboxyphenyl)hydantoin intermediate is a common problem. The hydantoin ring is relatively stable, and forcing its cleavage requires rigorous conditions.

  • Causality: The hydrolysis of the hydantoin proceeds in two steps: first to an N-carbamoyl amino acid, and then to the final amino acid.[3] This second step is often the rate-limiting one and requires harsh conditions to break the amide-like bond. Insufficient acid concentration, temperature, or reaction time will result in incomplete conversion.

  • Troubleshooting the Hydrolysis:

    • Increase Acid Concentration: Switching from 6M HCl to concentrated (12M) HCl can significantly accelerate the reaction.

    • Elevate Temperature: Refluxing the reaction mixture is standard practice. Ensure you are reaching a sufficiently high temperature (typically >100 °C) for an extended period (12-24 hours).

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the hydantoin intermediate before stopping the reaction and proceeding to workup.

    • Caution: Be aware that excessively harsh conditions (very high temperatures for prolonged periods) can potentially lead to other degradation byproducts, such as decarboxylation.

Q3: My reaction mixture has darkened considerably, and the final product is discolored. What is the likely cause?

Answer: Significant color change, especially darkening, often points to polymerization or degradation of the starting aldehyde.

  • Causality: Aromatic aldehydes like 3-formylbenzoic acid can be susceptible to side reactions under the basic conditions generated by ammonium carbonate or the addition of cyanide salts. One possibility is a self-redox reaction similar to the Cannizzaro reaction, which can produce colored byproducts. More commonly, polymerization can occur, leading to intractable tars that complicate purification.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low to moderate temperature during the initial phase of the reaction when all reagents are mixed. Avoid rapid exotherms.

    • Slow Addition: Add the cyanide source slowly to the mixture of the aldehyde and ammonium source to keep its instantaneous concentration low.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to color formation.

    • Purification: If a colored product is obtained, treatment with activated charcoal during recrystallization can often remove the colored impurities.

Section 3: Troubleshooting Guide at a Glance

Symptom / Observation Potential Cause(s) Recommended Actions & Investigation
Low Yield of Final Product 1. Incomplete reaction. 2. Inefficient hydrolysis of intermediate. 3. Product loss during workup/purification.1. Check Reagents: Verify the purity and stoichiometry of starting materials. 2. Monitor Reaction: Use TLC/HPLC to track the consumption of starting material and intermediate. 3. Optimize Hydrolysis: Refer to Q2; increase acid concentration/temperature/time.[3] 4. Check pH: Ensure pH is correctly adjusted during precipitation to maximize recovery.
Presence of Unreacted 3-Formylbenzoic Acid 1. Insufficient reaction time or temperature. 2. Poor quality of cyanide or ammonia source.1. Extend Reaction Time: Allow the initial reaction to proceed for a longer duration. 2. Verify Reagents: Use fresh, high-purity NaCN/KCN and ammonium salts.
Broad or Multiple Spots/Peaks on TLC/HPLC 1. Formation of multiple byproducts (e.g., hydroxy acid, polymers). 2. Degradation of product or intermediates.1. Analyze with LC-MS: Identify the mass of the unknown impurities to guide structural elucidation. 2. Refine Conditions: Lower the reaction temperature and ensure slow reagent addition to minimize side reactions. 3. Purification: Employ column chromatography or preparative HPLC for separation.
Final Product Fails to Crystallize Presence of oily impurities (e.g., 3-carboxymandelic acid, degradation products) that inhibit lattice formation.1. Initial Purification: Perform an aqueous wash to remove highly polar impurities. 2. Solvent Screen: Attempt recrystallization from a variety of solvent systems (e.g., water/ethanol, water/isopropanol). 3. Chromatography: If recrystallization fails, purify the crude material by column chromatography before attempting to crystallize again.

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Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate highly pure 3-[amino(carboxy)methyl]benzoic acid hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate highly pure 3-[amino(carboxy)methyl]benzoic acid hydrochloride (also known as 3-carboxyphenylglycine hydrochloride, or 3-CPG HCl).

This unnatural amino acid derivative is a critical building block and a potent metabotropic glutamate receptor (mGluR) ligand[1]. However, its synthesis—typically via a classical Strecker or Bucherer-Bergs multicomponent reaction—often yields a complex crude matrix[2]. Because 3-CPG HCl is an amphoteric, highly polar zwitterion possessing two carboxylic acid groups and one primary amine, traditional silica gel chromatography is entirely ineffective.

This guide provides field-proven, self-validating methodologies to systematically remove organic precursors, inorganic salts, and colored byproducts based on the physicochemical causality of the molecule.

Part 1: Frequently Asked Questions (Understanding the Impurity Profile)

Q1: Why does my synthesized 3-CPG HCl contain high levels of inorganic ash? A: The Strecker synthesis utilizes ammonium chloride and a cyanide source to form an intermediate α -aminonitrile[2]. Upon acidic hydrolysis (usually with concentrated HCl), massive quantities of ammonium chloride ( NH4​Cl ) and other inorganic salts are generated. Because 3-CPG HCl is highly water-soluble, these salts co-precipitate with your target compound during solvent evaporation.

Q2: I am detecting a strong UV-active impurity at 254 nm. What is it, and why is it there? A: This is almost certainly unreacted 3-carboxybenzaldehyde (your starting material) or its oxidized byproduct, 3-carboxybenzoic acid. In a multicomponent reaction, steric hindrance can cause incomplete conversion[2]. These impurities retain the aromatic chromophore but lack the protonated amine, meaning they do not share the extreme aqueous solubility of the amino acid hydrochloride.

Q3: How does the zwitterionic nature of 3-CPG HCl dictate my purification strategy? A: The molecule has an isoelectric point (pI) of approximately 3.0. At a pH well below its pI (e.g., pH 1.5), the amine is fully protonated ( NH3+​ ) and the carboxylic acids are neutral ( COOH ). This cationic state allows the target molecule to bind tightly to a strongly acidic cation-exchange resin, while neutral organic impurities and anionic/neutral salts wash right through[3].

Part 2: Purification Decision Tree

PurificationWorkflow Start Crude 3-CPG HCl (Aqueous Solution) OrgCheck Contains Unreacted Aldehydes? Start->OrgCheck SolventWash Liquid-Liquid Extraction (EtOAc Wash) OrgCheck->SolventWash Yes (UV Active) SaltCheck Contains Inorganic Salts (NH4Cl)? OrgCheck->SaltCheck No SolventWash->SaltCheck Aqueous Phase IonExchange Cation-Exchange (Dowex 50WX8, H+) SaltCheck->IonExchange Yes (High Ash) ColorCheck Highly Discolored? SaltCheck->ColorCheck No AmmoniaElution Elute with 1M NH4OH & Concentrate IonExchange->AmmoniaElution AmmoniaElution->ColorCheck Charcoal Activated Charcoal Filtration ColorCheck->Charcoal Yes Lyophilize Titrate with HCl & Lyophilize ColorCheck->Lyophilize No Charcoal->Lyophilize Pure Pure 3-CPG HCl (Target API) Lyophilize->Pure

Fig 1. Decision tree for the purification of 3-CPG HCl using solvent extraction and ion exchange.

Part 3: Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the contaminant. Compare your analytical data against this standardized matrix to select the appropriate removal strategy.

Impurity ClassSpecific ExampleDetection MethodPhysicochemical RationaleRemoval Strategy
Organic Precursors 3-carboxybenzaldehydeTLC (UV 254 nm), 1 H-NMR (aldehyde peak ~10 ppm)Lacks protonated amine; highly soluble in moderately polar organics.Liquid-Liquid Extraction (Protocol A)
Inorganic Salts NH4​Cl , NaCl Ash test, AgNO3​ test for chloridesNeutral/anionic salts do not bind to acidic cation resins.Cation-Exchange Chromatography (Protocol B)
Polymeric Byproducts Strecker degradation productsVisual inspection (yellow/brown color)High molecular weight, highly conjugated hydrophobic domains.Activated Charcoal Filtration
Enantiomers (R)-3-CPG (if (S)- is desired)Chiral HPLCIdentical physical properties; requires diastereomeric interaction.Chiral Resolution / Prep-HPLC

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (Removal of Organic Impurities)

Causality: By maintaining a highly acidic aqueous environment, the amine group of 3-CPG remains protonated, anchoring the target molecule in the water layer. Conversely, unreacted aldehydes remain neutral and partition into the organic layer.

  • Dissolution: Dissolve the crude 3-CPG HCl in a minimal amount of deionized water. Ensure the pH is ≤2.0 . If necessary, adjust with 1.0 M HCl.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) and shake vigorously. Allow the layers to separate.

  • Partitioning: Drain the lower aqueous layer (containing your product) into a clean flask. Discard the upper organic layer (containing the aldehyde). Repeat the EtOAc wash two more times.

  • Self-Validation Step: Spot a drop of the final organic wash on a silica TLC plate and visualize under a 254 nm UV lamp. If no dark spots appear, the organic impurities have been successfully removed.

Protocol B: Cation-Exchange Chromatography (Desalting)

Causality: Strongly acidic cation-exchange resins (like Dowex 50WX8) feature sulfonic acid groups that bind positively charged molecules. At acidic pH, 3-CPG is a cation and binds to the resin, while inorganic salts like NaCl and NH4​Cl pass through[3]. Eluting with a volatile base later reverses the charge, releasing the pure amino acid[4].

  • Resin Preparation: Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized water and pack into a glass chromatography column. Wash the bed with 3 column volumes (CV) of 1.0 M HCl, followed by deionized water until the eluate is neutral.

  • Loading: Load the aqueous phase from Protocol A onto the column at a flow rate of 1-2 mL/min.

  • Washing (Desalting): Wash the column with 3-5 CV of deionized water.

  • Self-Validation Step: Collect a few drops of the water wash and add 1 drop of 0.1 M AgNO3​ . If a cloudy white precipitate ( AgCl ) forms, chloride salts are still washing off. Continue washing until the AgNO3​ test remains perfectly clear.

  • Elution: Elute the bound amino acid using 1.0 M aqueous ammonia ( NH4​OH ). Collect fractions and spot them on a TLC plate (visualize with Ninhydrin stain; a purple spot indicates the presence of the amino acid).

  • Concentration: Pool the Ninhydrin-positive fractions and evaporate under reduced pressure at 40°C to remove water and excess ammonia, yielding the free base of 3-CPG.

Protocol C: Reconstitution of the Hydrochloride Salt

Causality: The free base of 3-CPG is a zwitterion and can be difficult to solubilize for biological assays. Re-forming the hydrochloride salt ensures maximum solubility and stability.

  • Suspension: Suspend the concentrated free base in a small volume of deionized water.

  • Titration: Slowly add 1.0 M HCl dropwise while monitoring the pH. Stop when the pH stabilizes at ~1.5. This guarantees stoichiometric protonation of the amine.

  • Lyophilization: Flash-freeze the solution in a dry ice/acetone bath and lyophilize (freeze-dry) for 24-48 hours.

  • Final Result: You will obtain pure 3-[amino(carboxy)methyl]benzoic acid hydrochloride as a fluffy, white, highly water-soluble powder.

References

  • (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 - BioCrick: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities - PMC: [Link]

  • α-Alkylation of (S)-Asparagine with Self-Regeneration of the Stereogenic Center - ACS Publications: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2), a highly functionalized substituted phenylglycine derivative. Synthesiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS: 156143-87-2), a highly functionalized substituted phenylglycine derivative.

Synthesizing this compound presents unique challenges due to the presence of dual carboxylic acid moieties and the steric/electronic effects of the meta-substituted benzene ring. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols designed for researchers and drug development professionals.

Synthetic Strategy & Workflow Visualization

The synthesis of phenylglycine derivatives from their corresponding benzaldehydes (in this case, 3-formylbenzoic acid) typically proceeds via one of two classical multicomponent reactions: the Bucherer-Bergs Reaction or the Strecker Synthesis .

The Bucherer-Bergs route is generally preferred for this specific substrate because the highly crystalline hydantoin intermediate drives the reaction equilibrium forward, overcoming the deactivating nature of the meta-carboxy group.

Synthesis SM 3-Formylbenzoic Acid (Starting Material) BB_Reagents Bucherer-Bergs Reaction (NH4)2CO3, NaCN, 80°C SM->BB_Reagents Route A ST_Reagents Strecker Synthesis NH4Cl, NaCN, pH 9.5 SM->ST_Reagents Route B Hydantoin Hydantoin Intermediate (Stable, Crystalline) BB_Reagents->Hydantoin Hydrolysis_BB 1. NaOH (aq), Reflux 2. Conc. HCl, 0°C Hydantoin->Hydrolysis_BB Product 3-[amino(carboxy)methyl]benzoic acid hydrochloride Hydrolysis_BB->Product Aminonitrile α-Aminonitrile Intermediate ST_Reagents->Aminonitrile Hydrolysis_ST Conc. HCl Reflux, 12h Aminonitrile->Hydrolysis_ST Hydrolysis_ST->Product

Fig 1. Comparative synthetic workflows for 3-[amino(carboxy)methyl]benzoic acid hydrochloride.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm the success of a step before proceeding.

Protocol A: The Bucherer-Bergs Route (Recommended for High Purity)

This method utilizes ammonium carbonate and sodium cyanide to form a hydantoin intermediate[1]. The mechanistic advantage here is that the initial cyanohydrin rapidly reacts with ammonia to form an aminonitrile, which then undergoes nucleophilic addition to carbon dioxide (provided by the carbonate), followed by intramolecular cyclization to yield the highly stable hydantoin[2].

Step 1: Hydantoin Formation

  • Setup: In a pressure reactor, suspend 3-formylbenzoic acid (1.0 eq) in a 1:1 (v/v) mixture of ethanol and water.

  • Reagent Addition: Add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq). Caution: Perform in a highly ventilated fume hood due to HCN gas risk.

  • Reaction: Seal the reactor and heat to 80–90 °C with vigorous stirring for 6–8 hours[3].

  • Validation Checkpoint: Cool the mixture to room temperature. A heavy precipitate should form. Analyze the mother liquor via HPLC (UV 254 nm); the starting material peak should be <2% area.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 5-(3-carboxyphenyl)hydantoin.

Step 2: Alkaline Hydrolysis & Acidification

  • Hydrolysis: Suspend the hydantoin intermediate in 3M NaOH (aq) (5.0 eq) and reflux at 100 °C for 12 hours.

  • Validation Checkpoint: The suspension will turn into a clear, homogeneous solution once the hydantoin ring is fully opened. If solids remain, the hydrolysis is incomplete.

  • Acidification: Cool the solution to 0–5 °C. Slowly add concentrated HCl (37%) until the pH drops below 1.0.

  • Crystallization: Add isopropanol (anti-solvent) dropwise while maintaining the temperature at 0 °C to precipitate the target hydrochloride salt. Filter and dry.

Protocol B: The Modified Strecker Route

The Strecker synthesis is faster but relies heavily on shifting the equilibrium of the α-aminonitrile formation[4].

Step 1: Aminonitrile Formation

  • Setup: Dissolve 3-formylbenzoic acid (1.0 eq) and NH₄Cl (2.0 eq) in water.

  • pH Adjustment (Critical): Adjust the solution to exactly pH 9.5 using aqueous NH₃.

  • Reaction: Add NaCN (1.1 eq) dropwise at 40 °C and stir for 4 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde. The aminonitrile is often unstable on silica, so direct LC-MS is preferred for validation.

Step 2: Acid Hydrolysis

  • Hydrolysis: Add concentrated HCl directly to the reaction mixture (Caution: Exothermic and releases HCN). Reflux at 110 °C for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess water and HCl, then induce crystallization using an ethanol/ether gradient at 0 °C.

Quantitative Optimization Metrics

To aid in process optimization, the following table summarizes the causal relationships between reaction parameters and their impact on the final yield and purity.

ParameterBucherer-Bergs RouteStrecker RouteMechanistic Rationale
Optimal pH (Step 1) Unbuffered (Driven by (NH4​)2​CO3​ )9.0 – 9.5Strecker requires strict pH control to balance NH3​ nucleophilicity against carbonyl activation[4].
Temperature (Step 1) 80 – 90 °C40 – 50 °CHydantoin cyclization requires higher thermal energy to overcome the transition state barrier[3].
Intermediate Stability High (Crystalline Hydantoin)Low (Aminonitrile)Hydantoin precipitation drives the equilibrium forward via Le Chatelier's principle, maximizing conversion.
Hydrolysis Conditions 3M NaOH, Reflux 12h, then HClConc. HCl, Reflux 12hHydantoins are highly stable heterocycles requiring harsh alkaline conditions for ring opening prior to acidification.

Troubleshooting Guide & FAQs

When yields fall below the expected 70-80% threshold, follow this logical decision tree to isolate the root cause.

Troubleshooting Issue Issue: Low Yield of Target HCl Salt Check1 Analyze Reaction Mixture (HPLC/LC-MS) Issue->Check1 IncompleteSM Diagnosis: Incomplete SM Conversion Check1->IncompleteSM IncompleteHydrolysis Diagnosis: Incomplete Intermediate Hydrolysis Check1->IncompleteHydrolysis CrystIssue Diagnosis: Product Lost in Mother Liquor Check1->CrystIssue Action1 Action: Optimize pH to 9.5 Increase NaCN Equivalents IncompleteSM->Action1 Action2 Action: Increase Reflux Time Ensure >6M HCl or 5M NaOH IncompleteHydrolysis->Action2 Action3 Action: Adjust pH < 1.0 Add Anti-solvent (IPA), Cool to 0°C CrystIssue->Action3

Fig 2. Troubleshooting decision tree for low yields in phenylglycine derivative synthesis.

Q: Why is my Strecker reaction yielding mostly cyanohydrin instead of the target aminonitrile?

A: This is a direct consequence of improper pH control. The formation of the imine intermediate is the rate-limiting step. If the pH is too low (< 8.0), ammonia is fully protonated to ammonium ( NH4+​ ) and becomes non-nucleophilic, allowing the cyanide ion to attack the unactivated carbonyl directly, irreversibly forming the cyanohydrin. If the pH is too high (> 10.0), the aldehyde may undergo side reactions. Maintaining a mildly alkaline environment (pH 9.5) is critical to balance ammonia nucleophilicity and carbonyl activation[4].

Q: The hydantoin hydrolysis is stalling after 12 hours. How can I force it to completion?

A: Hydantoins derived from meta-substituted benzaldehydes can be sterically hindered and electronically stabilized. If your reaction stalls (indicated by persistent solids in the NaOH reflux), the hydroxide concentration is likely dropping below the required kinetic threshold. Increase the NaOH concentration from 3M to 5M, or transition the reaction to a sealed pressure vessel at 120 °C to increase the kinetic energy of the nucleophilic attack on the hydantoin carbonyl.

Q: How do I maximize the recovery of the hydrochloride salt during crystallization without it oiling out?

A: The target compound, 3-[amino(carboxy)methyl]benzoic acid, contains two carboxylic acids and one primary amine. At a pH of 2–4, it exists as a highly soluble zwitterion. To force the precipitation of the hydrochloride salt, you must drive the pH below 1.0 using concentrated HCl. This ensures both carboxylic acids are fully protonated (neutral) and the amine is protonated (positive charge, balanced by the chloride counterion). If the product oils out, it indicates the presence of trapped water or impurities; resolve this by dissolving the oil in minimal hot methanol and crashing it out slowly with cold isopropanol.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. Available at:[Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Overview The synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (3-CPG·HCl, CAS: 156143-87-2) is a critical process for generating this unnatural amino acid, which serves as a potent metabotropic glutamate r...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (3-CPG·HCl, CAS: 156143-87-2) is a critical process for generating this unnatural amino acid, which serves as a potent metabotropic glutamate receptor (mGluR) ligand and pharmaceutical building block. The most scalable and stereochemically forgiving synthetic route utilizes the Bucherer-Bergs multicomponent reaction on 3-carboxybenzaldehyde to form a hydantoin intermediate, followed by alkaline hydrolysis and acidification[1].

However, researchers frequently encounter severe yield bottlenecks (often <30% overall yield) due to intermediate stalling, side-product formation, and extreme product solubility during isolation. This guide provides a mechanistic troubleshooting framework and an optimized, self-validating protocol to achieve >80% yields.

Diagnostic Workflow: Identifying Yield Bottlenecks

The following diagnostic pathway maps the three primary stages of 3-CPG·HCl synthesis and the specific physicochemical failures that lead to yield loss.

G Start 3-Carboxybenzaldehyde (Starting Material) Condensation Step 1: Bucherer-Bergs Condensation Start->Condensation Hydantoin 5-(3-Carboxyphenyl)hydantoin (Intermediate) Condensation->Hydantoin (NH4)2CO3, NaCN Err1 Yield Loss: Cyanohydrin Side Product Condensation->Err1 Low NH3 eq. Hydrolysis Step 2: Alkaline Hydrolysis (120-130°C) Hydantoin->Hydrolysis AminoAcid 3-CPG Zwitterion (Aqueous Phase) Hydrolysis->AminoAcid NaOH, H2O Err2 Yield Loss: Incomplete Ring Opening Hydrolysis->Err2 Low Temp/Time Acidification Step 3: Acidification & Crystallization AminoAcid->Acidification Product 3-CPG·HCl (Final Product) Acidification->Product Conc. HCl, Anti-solvent Err3 Yield Loss: Product Remains Soluble Acidification->Err3 High H2O volume

Figure 1: Diagnostic workflow identifying yield bottlenecks in the Bucherer-Bergs synthesis.

Quantitative Data: Standard vs. Optimized Parameters

To overcome the thermodynamic and kinetic barriers of this synthesis, standard textbook conditions must be aggressively modified. The table below summarizes the quantitative adjustments required to optimize the yield.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Impact on Yield
Ammonia Source 1.5 eq (NH₄)₂CO₃3.0–4.0 eq (NH₄)₂CO₃Shifts equilibrium away from the cyanohydrin dead-end toward the imine and subsequent hydantoin[1].
Cyanide Source 1.0 eq NaCN1.2 eq NaCNEnsures complete consumption of the sterically hindered 3-carboxybenzaldehyde[1].
Hydrolysis Temp 100°C (Reflux)120–130°C (Sealed)Overcomes the high activation energy required to cleave the highly stable, resonance-protected hydantoin ring[1].
Isolation Matrix Aqueous NeutralizationVacuum conc. + Anti-solvent Overcomes the extreme aqueous solubility of the highly polar dicarboxylic amino acid.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next phase until the analytical checkpoint confirms complete conversion.

Phase 1: Bucherer-Bergs Hydantoin Formation
  • Setup: In a pressure-rated reactor, suspend 3-carboxybenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of ethanol and deionized water.

  • Reagent Addition: Add ammonium carbonate (3.5 eq) and sodium cyanide (1.2 eq). Caution: NaCN is highly toxic. Perform in a dedicated fume hood with cyanide antidotes available.

  • Reaction: Seal the reactor to prevent NH₃ gas escape and heat to 85°C with vigorous stirring for 8 hours[1].

  • Validation Checkpoint: Sample the mixture and analyze via HPLC (UV 254 nm). The reaction is validated to proceed only when the 3-carboxybenzaldehyde peak area is <1%.

  • Workup: Cool to room temperature. The 5-(3-carboxyphenyl)hydantoin intermediate will partially precipitate. Evaporate the ethanol under reduced pressure to drive further precipitation. Filter and wash the solid with ice-cold water.

Phase 2: Alkaline Hydrolysis
  • Setup: Transfer the crude hydantoin (1.0 eq) to a pressure reactor. Add a 2M aqueous solution of NaOH (4.0 eq)[1].

  • Reaction: Seal and heat to 125°C for 16 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydantoic acid (m/z [M+H]⁺ 239) must be fully consumed, leaving only the ring-opened 3-CPG sodium salt.

Phase 3: Acidification and Hydrochloride Salt Isolation
  • Neutralization: Cool the mixture to 0–5°C. Slowly add concentrated HCl (36%) until the pH reaches 1.0–1.5. This protonates both carboxylic acids and the amine, forming the target hydrochloride salt[1].

  • Concentration: Concentrate the aqueous solution under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Slowly drop in cold isopropanol (anti-solvent) while stirring vigorously. The drastic drop in the dielectric constant will force the 3-CPG·HCl salt to crystallize.

  • Isolation: Filter the highly crystalline solid, wash with ice-cold isopropanol, and dry under vacuum at 45°C.

Frequently Asked Questions (Troubleshooting)

Q1: My hydantoin intermediate yield is consistently below 50%. What is causing this? A: This is a classic stoichiometry issue driven by Le Chatelier's principle. In the Bucherer-Bergs reaction, the aldehyde initially forms an equilibrium with the cyanohydrin and the imine. If the concentration of ammonia is too low—often because (NH₄)₂CO₃ decomposes into NH₃ gas and escapes an unsealed flask—the equilibrium shifts toward the stable, unwanted cyanohydrin side product. Solution: Use a sealed pressure reactor to trap NH₃ gas and increase the (NH₄)₂CO₃ loading to 3.5–4.0 equivalents. This forces the equilibrium toward the imine and ensures complete hydantoin formation[1].

Q2: I am seeing incomplete conversion during the hydrolysis of the hydantoin intermediate. How can I push this to completion? A: The hydantoin ring of phenylglycine derivatives is exceptionally stable due to the resonance stabilization of the urea moiety and the steric hindrance at the di-substituted C5 carbon. Standard refluxing in 6M HCl or 2M NaOH (100°C) often stalls at the ring-opened hydantoic acid or amide stage. Solution: Transition from acidic to harsh alkaline hydrolysis. Use 4.0 equivalents of NaOH at 120–130°C in a sealed vessel for 12–18 hours. Alkaline conditions are highly effective at irreversibly cleaving the amide bonds of the hydantoin without causing the unwanted decarboxylation that plagues high-temperature acidic hydrolysis[1].

Q3: The reaction completes, but I lose most of my product during the final isolation of the hydrochloride salt. Why? A: 3-[Amino(carboxy)methyl]benzoic acid is a highly polar molecule containing two carboxylic acid moieties and one primary amine, giving it an extreme affinity for aqueous hydrogen bonding. If you attempt to isolate it at its isoelectric point (zwitterion form) in a large volume of water, the yield will be poor. Solution: To isolate the hydrochloride salt specifically, you must drive the pH below 1.5 using concentrated HCl. Because the salt is still highly soluble in water, you must concentrate the aqueous layer under vacuum to minimize the water volume, then introduce an anti-solvent like cold isopropanol. The drastic reduction in the solvent's dielectric constant will disrupt the hydration shell and force the 3-CPG·HCl to rapidly crystallize.

References

  • BenchChem. "Technical Support Center: Optimization of Strecker Synthesis for Hydroxyphenylglycine (HPG)."

  • Frontiers in Bioengineering and Biotechnology. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction."2

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine."1

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of Amino Acid Hydrochlorides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of amino acid hydrochlorides. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of your target compounds.

Troubleshooting Guide: Crystallization & Purification Issues

This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem: No Crystals Are Forming

Q: I have followed the standard cooling crystallization protocol, but my amino acid hydrochloride has not precipitated from the solution. What should I do?

A: This is a very common issue, typically indicating that the solution has not reached a sufficient level of supersaturation to initiate nucleation.[1][2]

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your amino acid hydrochloride is too low, or you have used too much solvent.[2][3]

    • Solution: Concentrate the solution by slowly evaporating a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. Re-attempt the cooling process.[1] Be cautious not to over-concentrate, as this can lead to "oiling out."

  • High Nucleation Barrier: The energy barrier to form the initial crystal lattice is too high for spontaneous nucleation to occur.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

    • Solution 2: Seeding: If you have a pure crystal of the desired compound, add a single, tiny "seed crystal" to the supersaturated solution to initiate crystallization.[1][2]

    • Solution 3: Supercooling: Cool the solution to a lower temperature using an ice bath or refrigeration. This further decreases solubility and can help overcome the nucleation barrier.[1][2]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

    • Solution: Introduce an "anti-solvent" – a solvent in which your amino acid hydrochloride is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the stirred solution until persistent turbidity is observed, then allow it to stand.[1]

Problem: The Product is "Oiling Out" Instead of Crystallizing

Q: Upon cooling, my compound separated as a viscous liquid or oil, not as solid crystals. How can I resolve this?

A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent, or when the concentration is excessively high.[1][2][3] This is also common when high levels of impurities are present, which can depress the melting point.

Potential Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Rapidly: This is the most frequent cause.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10%) more of the primary solvent to slightly dilute the mixture.[3] Allow the solution to cool much more slowly. An insulated container (like a Dewar flask) or leaving the flask on a cooling hotplate can achieve this.[2][3]

  • High Impurity Load: Impurities can interfere with crystal lattice formation.

    • Solution: Before crystallization, consider an additional purification step. If the solution is colored, adding activated charcoal to the hot solution (before filtering) can remove colored impurities.[3] Alternatively, a preliminary purification by another method, like chromatography, may be necessary.

  • Low Melting Point of the Compound: The compound's melting point may be naturally low relative to the solvent's boiling point.[2]

    • Solution: Select a lower-boiling point solvent for the crystallization process.

dot

Caption: Troubleshooting logic for common crystallization issues.

Problem: The Purified Product Has Low Chiral Purity

Q: My final amino acid hydrochloride product shows significant racemization. When could this have occurred and how can I prevent it?

A: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge, particularly during synthesis and hydrolysis steps. The α-proton of an amino acid can be abstracted under certain conditions, leading to a loss of stereochemical integrity.

Potential Causes & Solutions:

  • Harsh Hydrolysis Conditions: Acid hydrolysis, especially for extended periods or at high temperatures, is a known cause of racemization.[4][5]

    • Solution: While often a necessary evil for peptide analysis, if you are purifying a single amino acid, avoid unnecessary hydrolysis steps. If hydrolysis is required (e.g., to cleave a protecting group), use the mildest conditions possible. Hydrolysis in a deuterated solvent (like DCl in D₂O) can be used analytically to distinguish between original D-isomers and those formed via racemization during the process, as the racemized amino acids will incorporate a deuterium at the α-carbon.[4]

  • Basic pH Exposure: Exposure to strong bases during workup or purification can readily cause racemization.

    • Solution: Maintain an acidic or near-neutral pH throughout the purification process whenever possible. When neutralization is required, use weak bases like sodium bicarbonate and avoid prolonged exposure.

  • Analytical Method: Ensure your analytical method is robust for determining chiral purity.

    • Solution: Use established methods such as HPLC with a chiral column or derivatization with a chiral reagent (e.g., Marfey's reagent) followed by LC-MS analysis.[4][6] Gas chromatography on a chiral column is also a viable method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in amino acid hydrochlorides?

A: Impurities can originate from the manufacturing process (synthesis or fermentation), degradation during purification/storage, or from raw materials. They are generally categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, by-products from side reactions, and other amino acids from fermentation processes (e.g., lysine or ornithine in arginine production).[7]

  • Degradation Products: Amino acids can degrade under heat or due to moisture. This can include oxidation (especially of the guanidino group in arginine) or the formation of Maillard reaction products if reducing sugars are present.[7]

  • Residual Solvents: Organic solvents used during synthesis or purification can become trapped in the crystal lattice and are often difficult to remove.[7][8]

  • Elemental Impurities: Trace metals like iron, zinc, or copper can be introduced from equipment or reagents.[7]

  • Enantiomeric Impurities: The presence of the undesired D-amino acid is a critical impurity for stereospecific applications.[7]

Q2: How critical is solvent selection for recrystallization?

A: Solvent selection is the most critical parameter for successful crystallization.[1] The ideal solvent should exhibit moderate solubility for the amino acid hydrochloride at room temperature and high solubility at its boiling point. This differential solubility is what drives crystallization upon cooling.

Solvent TypeExamplesUse Case
Primary Solvents Water, Ethanol, Methanol, IsopropanolSolvents in which the compound is dissolved at elevated temperatures. Mixtures are very common.[1][9]
Anti-Solvents Diethyl Ether, Dichloromethane, HexaneSolvents in which the compound is poorly soluble. Used to induce precipitation when added to a solution.[10][11]
Wash Solvents Cold Primary Solvent, Anti-SolventUsed to wash the filtered crystals to remove residual mother liquor without redissolving the product.[1]

Table 1: Common solvent types in amino acid hydrochloride crystallization.

Q3: My product is highly hygroscopic and difficult to handle. What are the best practices for drying?

A: The hydrochloride salt form can make amino acids hygroscopic (readily taking up water from the atmosphere).[12] This can make the final product sticky, difficult to weigh accurately, and can promote degradation.

  • Standard Drying: Drying under high vacuum at a moderately elevated temperature (e.g., 40-60°C) is the standard procedure.

  • Removing Trapped Solvents: Sometimes, organic solvents are entrapped within the crystal structure and are very difficult to remove by conventional drying. A technique known as "vacuum hydration" or solvent displacement can be effective. This involves drying the bulk substance in the presence of water vapor, which can displace the trapped organic solvent molecules.[8]

  • Handling: Always handle highly hygroscopic materials in a glove box or under a dry, inert atmosphere (like nitrogen or argon) to prevent moisture uptake.

Q4: How can I accurately determine the purity of my final product?

A: A combination of analytical techniques is often required to provide a complete purity profile. No single method can assess all potential impurities.

  • Chemical (Related-Substance) Purity: High-Performance Liquid Chromatography (HPLC) is the primary method.[6] Techniques include ion-exchange, reverse-phase (often with pre- or post-column derivatization), or HILIC chromatography.[6][13][14]

  • Assay (Overall Purity): Neutralization titration is a classic and accurate method for determining the overall purity of an amino acid salt, provided interfering acidic or basic impurities are absent.[15][16] Quantitative NMR (qNMR) is another powerful technique for assay determination.[15][16]

  • Chiral Purity: As discussed previously, specialized chiral HPLC or GC methods are required.[5][17]

  • Residual Solvents: Gas Chromatography with a headspace sampler (HS-GC) is the standard method for quantifying residual organic solvents.

TechniqueMeasuresKey Considerations
HPLC Chemical Purity, Related SubstancesMethod development is crucial; may require derivatization for UV detection.[6]
Chiral HPLC/GC Enantiomeric PurityRequires a specialized chiral stationary phase.[5]
Titration Assay (% Purity)Accurate and simple, but not specific; assumes impurities are non-ionizable.[15]
HS-GC Residual SolventsHighly sensitive and specific for volatile organic compounds.
qNMR Assay (% Purity)Provides an absolute measure of purity against a certified internal standard.[16]

Table 2: Overview of key analytical techniques for purity assessment.

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This protocol is the first-line approach for purifying crystalline solids.

  • Solvent Selection: Choose a solvent or solvent system in which your amino acid hydrochloride has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude amino acid hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor yield.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals under high vacuum to a constant weight.

dot

Caption: A standard experimental workflow for recrystallization.

References
  • Veeprho. (n.d.). Arginine Hydrochloride Impurities and Related Compound.
  • Benchchem. (2025). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.
  • Yamazaki, T., Eyama, S., & Takatsu, A. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Bunseki Kagaku, 61(10), 865-871. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Various Authors. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Rao, J. M., et al. (1999). Chiral recognition and the determination of optical purity of some amino acid ester salts using monosaccharides as chiral. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2016, November 30). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • Yamazaki, T., Eyama, S., & Takatsu, A. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Semantic Scholar. Retrieved from [Link]

  • van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis.
  • Zhou, Z., & Dueber, M. S. (1996). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]

  • USP. (2002, July 18). AMINO ACID ANALYSIS.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Moerdijk-Poortvliet, T. C. W., et al. (2021). Extraction and analysis of free amino acids. ScienceDirect.
  • Various Authors. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Retrieved from [Link]

  • Penne, J., & Dunn, P. (1998). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
  • Góngora-Benítez, M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]

  • An, N., & Fleming, A. M. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Journal of the American Chemical Society. Retrieved from [Link]

  • CAT. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Yang, X., & Nagy, Z. K. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1990). Process for isolating and purifying amino acids. Google Patents.
  • Kato, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved from [Link]

  • Lavoie, R. A., & Gervais, C. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

  • Sarapulova, V., et al. (2021). Desalination of Neutral Amino Acid Solutions in an Electromembrane System. PMC. Retrieved from [Link]

  • Szczałuba, K., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]

  • Ube Industries. (2009). Method for producing amino acid ester hydrochloride. Google Patents.
  • RTSF. (2019, March 19). MSU_MSMC_002 Free Amino acid extraction. Retrieved from [Link]

  • Asahi Kasei Kogyo Kabushiki Kaisha. (1983). Method for purification of an amino acid using ion exchange resin. Google Patents.
  • Degussa-Hüls Aktiengesellschaft. (2003). Method for purification of amino acid containing solutions by electrodialysis. Google Patents.
  • Ghavami, S., et al. (2021). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Retrieved from [Link]

  • Mirtallo, J. M., et al. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Amino acids. Retrieved from [Link]

  • Velizarov, S., et al. (2000). The Application of Electrodialysis to Desalting an Amino Acid Solution. ACS Publications. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Hatzakis, E., et al. (2018). Amino Acid Stabilization of Nucleic Acid Secondary Structure: Kinetic Insights from Single-Molecule Studies. The Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected NMR Peaks for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Welcome to the technical support guide for 3-[amino(carboxy)methyl]benzoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who use Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[amino(carboxy)methyl]benzoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who use Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this compound. Unexpected signals in an NMR spectrum can be a significant roadblock, and this guide provides a structured, in-depth approach to troubleshooting these common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the NMR analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride.

Q1: What are the expected ¹H and ¹³C NMR signals for pure 3-[amino(carboxy)methyl]benzoic acid hydrochloride?

A1: The expected spectrum for 3-[amino(carboxy)methyl]benzoic acid hydrochloride (in a solvent like DMSO-d₆) is relatively straightforward. The molecule has a plane of symmetry through the C1-C4 axis of the benzene ring, but the substitution at C3 breaks this symmetry, leading to distinct signals for each aromatic proton and carbon.

The hydrochloride salt form ensures that the amino group is protonated (-NH₃⁺) and the carboxylic acids are in their protonated state (-COOH). The chemical shifts of these exchangeable protons can vary significantly based on solvent, concentration, and residual water.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[amino(carboxy)methyl]benzoic acid hydrochloride in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Notes
Aromatic (H2, H4, H5, H6)7.5 - 8.5m (multiplet)4H128 - 135The exact shifts and coupling patterns depend on the complex splitting. Expect four distinct signals in this region.
Methine (α-CH)~4.5s (singlet) or t (triplet)1H~55May appear as a triplet if coupled to the -NH₃⁺ protons, or a singlet if exchange is rapid.
Amino (-NH₃⁺)8.5 - 9.5 (broad)br s3H-Highly variable and concentration/solvent dependent. May exchange with water.
Carboxylic Acid (Ar-COOH)12.5 - 13.5 (broad)br s1H~167Broad signal, highly dependent on solvent and water content.
Carboxylic Acid (α-COOH)12.5 - 13.5 (broad)br s1H~171May overlap with the other COOH signal.

Note: These are estimated values. Actual shifts can vary based on experimental conditions. The interpretation of the aromatic region can be complex due to second-order effects.

Q2: I see more peaks than expected in my ¹H NMR spectrum. What are the most common causes?

A2: Extraneous peaks are the most frequent issue in NMR spectroscopy. Before considering complex structural problems, it is essential to rule out common contaminants. The primary culprits are almost always residual solvents from synthesis or purification, or accidental contaminants from lab equipment.

Common Contaminants and Their Typical ¹H NMR Signals (in DMSO-d₆):

  • Water (H₂O/HDO): ~3.33 ppm (broad)

  • Acetone: 2.09 ppm (singlet)[1][2]

  • Ethyl Acetate: 1.15 ppm (triplet), 4.05 ppm (quartet), 1.99 ppm (singlet, from acetate)[1][2]

  • Hexane/Grease: ~0.86 ppm, ~1.25 ppm (broad multiplets)[3][4]

  • Dichloromethane (DCM): 5.76 ppm (singlet)[1][3]

  • Toluene: 2.30 ppm (singlet), 7.17-7.35 ppm (multiplet)[1][3]

The most authoritative resource for identifying these peaks is the paper by Gottlieb, Kotlyar, and Nudelman, which provides comprehensive tables of impurity shifts in various deuterated solvents.[5]

Below is a logical workflow for diagnosing the source of unexpected peaks.

G start Unexpected Peak Observed check_solvent Compare peak to known solvent and impurity tables start->check_solvent is_solvent Is it a known impurity? check_solvent->is_solvent solvent_peak Peak Identified as Contaminant. Action: Re-purify sample if necessary. is_solvent->solvent_peak Yes not_solvent Peak is not a common impurity. is_solvent->not_solvent No check_structure Consider structural isomers, degradation products, or synthesis by-products. not_solvent->check_structure d2o_exchange Perform D₂O Exchange Experiment check_structure->d2o_exchange peak_disappears Peak Disappears or Shifts d2o_exchange->peak_disappears exchangeable_proton Peak is an exchangeable proton (NH, OH). Consider pH/concentration effects. peak_disappears->exchangeable_proton Yes no_change Peak does not change. peak_disappears->no_change No two_d_nmr Acquire 2D NMR (COSY, HSQC) no_change->two_d_nmr correlations Analyze correlations to identify structural relationships. two_d_nmr->correlations final_id Identify structure of unknown compound. correlations->final_id

Caption: Workflow for identifying unknown NMR peaks.

Q3: My aromatic signals are shifted or have unusual splitting patterns. Why?

A3: The aromatic region is highly sensitive to the electronic environment. Several factors can cause deviations from the expected pattern:

  • pH and Protonation State: The protonation state of the two carboxylic acid groups and the ammonium group significantly influences the electron density of the aromatic ring. As the pH of the NMR sample solution changes, the chemical shifts of the aromatic protons will be perturbed.[6][7][8][9] Even small amounts of an acidic or basic impurity can alter the local pH in the NMR tube. This is a common issue with hydrochloride salts.[8][9]

  • Solvent Effects: The choice of deuterated solvent affects aromatic chemical shifts through solvent-solute interactions, such as hydrogen bonding and aromatic stacking (e.g., in benzene-d₆ or toluene-d₈).[10][11] If you switch from DMSO-d₆ to D₂O, for example, expect significant changes.

  • Concentration: At high concentrations, intermolecular interactions (like pi-stacking of the benzene rings) can cause shifts in the aromatic signals. Try acquiring a spectrum of a more dilute sample to see if the shifts change.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening and shifting, sometimes making signals disappear entirely. If your peaks are unusually broad, this is a possibility.

Q4: The chemical shifts of my exchangeable protons (-NH₃⁺, -COOH) are not where I expect them, or they are very broad. What's going on?

A4: This is normal. Protons attached to heteroatoms (O, N) are "exchangeable," meaning they can be exchanged with deuterium from the solvent (if present) or with other exchangeable protons in the sample, such as those from trace water.

  • Causality: The rate of this chemical exchange affects the appearance of the signal in the NMR spectrum.

    • Slow Exchange: A sharp signal is observed.

    • Intermediate Exchange: A very broad signal is observed, sometimes indistinguishable from the baseline.

    • Fast Exchange: A sharp, averaged signal is observed.

  • Influencing Factors: The exchange rate is highly sensitive to:

    • Temperature: Higher temperatures increase the exchange rate.

    • Solvent: Protic solvents (like D₂O, CD₃OD) promote fast exchange. Aprotic solvents (like DMSO-d₆, CDCl₃) slow it down.[11][12]

    • pH/Acidity: Both acid and base can catalyze the exchange. The chemical shifts of ionizable groups are strongly dependent on pH.[6][8][9][13]

    • Water Content: Even in aprotic solvents, trace water provides a medium for proton exchange, leading to broader signals and shifted positions.

  • Troubleshooting Step: The definitive test is a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The signals corresponding to -NH₃⁺ and -COOH will disappear as the protons are replaced by non-NMR-active deuterium. (See Appendix B for the protocol).

Q5: I suspect my sample has degraded. What would the NMR of potential degradation products look like?

A5: The most chemically plausible non-oxidative degradation pathway for this molecule, especially under thermal stress, is decarboxylation .[14][15]

  • Pathway 1: Decarboxylation of the α-carboxylic acid. This would yield 3-(aminomethyl)benzoic acid.

  • Pathway 2: Decarboxylation of the aromatic carboxylic acid. This would yield phenylglycine.

  • Pathway 3: Double decarboxylation. This would yield 3-methylaniline.

The most likely of these under moderate conditions is the loss of CO₂ from the benzylic position (Pathway 1).

Table 2: Potential Degradation Products and Their Expected ¹H NMR Signatures

Degradation Product Structure Key Expected ¹H NMR Signals
3-(aminomethyl)benzoic acidC₈H₉NO₂A new singlet around 4.0-4.2 ppm (for the -CH₂- group), replacing the methine proton signal. Aromatic signals will shift slightly.
PhenylglycineC₈H₉NO₂Loss of the signals associated with the 1,3-disubstituted benzene ring. Appearance of a complex multiplet for a monosubstituted benzene ring (~7.4 ppm).
3-methylanilineC₇H₉NComplete loss of carboxylic acid signals. Appearance of a new methyl singlet (~2.3 ppm). Simplification of the aromatic region.

If you suspect degradation, comparing your spectrum to those of these potential products is a key diagnostic step.[14]

Q6: Could the unexpected peaks be from residual starting materials or synthesis by-products?

A6: Absolutely. This is a very common source of impurities. The specific impurities will depend on your synthetic route. A common method for synthesizing α-amino acids is the Strecker synthesis.

Hypothetical Strecker Synthesis Route:

3-formylbenzoic acid + NH₄Cl + KCN → Intermediate aminonitrile → 3-[amino(carboxy)methyl]benzoic acid hydrochloride (after hydrolysis)

Table 3: Potential Synthesis-Related Impurities and Their Signatures

Impurity Role Key Expected ¹H NMR Signals (DMSO-d₆)
3-formylbenzoic acidStarting MaterialAldehyde proton signal (~10.1 ppm). Absence of the methine and amino signals.
Ammonium Chloride (NH₄Cl)ReagentA broad singlet or triplet around 7.0-7.5 ppm.
Intermediate AminonitrileIntermediateA methine proton (-CH(NH₂)CN) signal shifted relative to the final product (~5.0-5.5 ppm). Absence of the α-COOH signal.
3-cyanobenzoic acidSide ProductAbsence of the entire amino acid side chain. Aromatic signals will differ from the final product.

To confirm a synthesis-related impurity, the best method is to run an NMR spectrum of the authentic starting material or suspected by-product and "spike" your sample with a small amount of it. If the peak increases in intensity, you have confirmed its identity.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Peak Identification Workflow

When faced with an unidentifiable peak, a systematic approach is crucial. This guide provides a step-by-step methodology for characterization.

Caption: Systematic workflow for identifying an unknown NMR signal.

Guide 2: Protocol for Sample Re-purification and Analysis

If you have identified a significant impurity, re-purification is necessary.

Step-by-Step Methodology:

  • Choose a Purification Method:

    • Recrystallization: This is often the most effective method for removing minor impurities from crystalline solids.

      • Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at all temperatures. Common systems for amino acid hydrochlorides include ethanol/water, methanol/ether, or isopropanol.

      • Procedure: Dissolve the sample in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Chromatography: If recrystallization fails, column chromatography (e.g., reverse-phase C18 or ion-exchange) may be required. This is more complex for highly polar amino acids.

  • Dry the Sample Thoroughly: Residual purification solvents are a primary source of contamination. Dry the purified sample under high vacuum for several hours, potentially with gentle heating if the compound is thermally stable.

  • Re-acquire NMR Data: Prepare a new NMR sample using high-purity deuterated solvent. Acquire a new ¹H NMR spectrum.

  • Analyze and Compare: Compare the new spectrum to the old one. The impurity peaks should be significantly reduced or eliminated entirely. Ensure that no new peaks have appeared due to degradation during the purification process.

Part 3: Appendices & Resources

Appendix A: Common NMR Solvent and Impurity Chemical Shifts

This table provides a quick reference for common contaminants. For a comprehensive list, consult the primary literature.[1][2][3][4][5]

Table 4: Quick Reference for ¹H Chemical Shifts of Common Impurities

Compound DMSO-d₆ (ppm) CDCl₃ (ppm) D₂O (ppm)
Water~3.33~1.56~4.79
Acetone2.092.172.22
Acetonitrile2.061.942.06
Dichloromethane5.765.325.53
Diethyl Ether1.09 (t), 3.41 (q)1.21 (t), 3.48 (q)1.18 (t), 3.58 (q)
Ethyl Acetate1.15 (t), 4.05 (q)1.26 (t), 4.12 (q)1.27 (t), 4.18 (q)
Hexane0.86 (t), 1.25 (m)0.88 (t), 1.26 (m)0.89 (t), 1.29 (m)
Toluene2.30 (s), 7.2 (m)2.36 (s), 7.2 (m)2.38 (s), 7.3 (m)
Silicone Grease~0.07 (s)~0.07 (s)~0.10 (s)
Appendix B: Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Exchangeable Protons

  • Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add 1-2 drops (approx. 50 µL) of deuterium oxide (D₂O, 99.9 atom % D) to the NMR tube.

  • Mix: Cap the NMR tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (-NH₃⁺, -COOH, -OH) will have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 2: Simplified NMR pH Titration

This protocol can help determine if an unknown peak's chemical shift is pH-dependent.

  • Prepare Sample: Dissolve the compound in D₂O. D₂O is used to avoid the large water signal from H₂O.

  • Initial Spectrum: Acquire a ¹H NMR spectrum. Note the chemical shifts of all peaks.

  • Add Acid: Add a very small, measured amount (e.g., 1-2 µL) of a dilute DCl solution in D₂O to the NMR tube. Mix thoroughly.

  • Acquire Spectrum: Re-acquire the ¹H spectrum and note any changes in chemical shifts.

  • Add Base: To the same tube, add a small, measured amount of a dilute NaOD solution in D₂O to first neutralize the added acid and then make the solution slightly basic. Mix thoroughly.

  • Acquire Spectrum: Re-acquire the ¹H spectrum and note the shifts.

  • Analysis: Peaks that shift significantly upon the addition of acid or base are located on or near a titratable functional group.[7] This confirms their sensitivity to the protonation state of the molecule.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Kultaeva, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Scientific Reports, 13(1), 1-12. [Link]

  • KGROUP, California Institute of Technology. NMR Chemical Shifts of Trace Impurities. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Nudelman, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Schmid, S., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1083. [Link]

  • W-M, Y. D., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Physical Chemistry Chemical Physics, 8(7), 844-857. [Link]

  • De-Paula, V. S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 700-710. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • Matsushita, O., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1963. [Link]

  • De-Paula, V. S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC. [Link]

  • Sekhar, A., et al. (2015). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. Journal of the American Chemical Society, 137(20), 6548-6556. [Link]

  • ECHA. 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information. [Link]

  • Tong, W-Q. T., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Journal of Pharmaceutical Sciences, 98(11), 4159-4169. [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 12(7), 414-417. [Link]

  • PubChemLite. 3-[amino(carboxy)methyl]benzoic acid hydrochloride (C9H9NO4). [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]

  • Promdej, C., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 185(2-3), 833-839. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • PubChem. 4-Amino-3-methylbenzoic acid. [Link]

  • Ghosh, A., et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Molbase. Synthesis of 3-amino-benzoic acid. [Link]

  • Google Patents. (1980).
  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the mass spectrometric analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. This document is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, we move beyond simple protocols to explain the why behind the fragmentation, enabling you to troubleshoot effectively and interpret your data with confidence.

Part 1: The Analyte - Structure and Ionization Behavior

Before delving into fragmentation, understanding the molecule itself is critical. 3-[amino(carboxy)methyl]benzoic acid is an aromatic amino acid derivative. Its structure features a benzoic acid core with a glycine-like side chain at the meta position. As a hydrochloride salt, the analyte is pre-protonated, making it highly suitable for positive-ion electrospray ionization (ESI).

PropertyValue
Chemical Formula C₉H₉NO₄
Average Molecular Weight 195.17 g/mol
Monoisotopic Mass 195.0532 Da
Expected [M+H]⁺ (Protonated Ion) 196.0604 m/z
Q: Where does the molecule protonate during ESI?

A: Causality & Expectation

In the gas phase, the protonation site determines the subsequent fragmentation cascade. For 3-[amino(carboxy)methyl]benzoic acid, there are three primary basic sites: the amino group nitrogen and the two carbonyl oxygens.

  • Amino Group (N-protonation): The amino group is typically the most basic site in solution. Under certain ESI conditions, this solution-phase isomer can be preserved in the gas phase.[1]

  • Carbonyl Oxygen (O-protonation): In the absence of solvent, the carbonyl oxygen of a carboxylic acid is often the most thermodynamically stable protonation site in the gas phase.[1]

The choice of solvent and ESI source conditions can influence the ratio of these protonation isomers (protomers).[1] For instance, aprotic solvents may favor the preservation of the solution-phase N-protonated form, while protic solvents can facilitate isomerization to the more stable O-protonated form.[1] This is a crucial concept, as the initial location of the charge dictates which bonds are most likely to cleave upon collisional activation.

Part 2: Predicted Fragmentation Patterns (ESI-MS/MS)

Collision-Induced Dissociation (CID) of the protonated molecule (m/z 196.06) will induce fragmentation. The resulting pattern is a fingerprint of the molecule's structure. Aromatic amino acids typically exhibit characteristic losses of small neutral molecules.[2]

Q: What are the primary fragment ions and neutral losses to expect from the [M+H]⁺ ion?

A: Key Fragmentation Pathways

The fragmentation of protonated 3-[amino(carboxy)methyl]benzoic acid is dominated by the loss of stable neutral molecules from the glycine-like side chain. The aromatic ring itself is highly stable and less prone to cleavage under typical ESI-MS/MS conditions.

Precursor Ion m/zNeutral LossFragment Ion m/zProposed Identity of LossNotes
196.06H₂O178.05WaterA common initial loss from a carboxylic acid group.
196.06HCOOH150.06Formic AcidLoss of the side-chain carboxylic acid group.
196.06NH₃179.05AmmoniaA characteristic loss for protonated amino acids.[2]
178.05CO150.06Carbon MonoxideThis is a consecutive loss following water elimination, typical for amino acids, leading to an iminium ion.[2]
196.06H₂O + CO150.06Water & Carbon MonoxideThis "concomitant" loss is a hallmark of amino acid fragmentation.[2]
150.06COOH105.04Carboxylic Acid RadicalLoss of the benzoic acid's carboxyl group from the fragment ion.

The most diagnostically significant fragmentation pathway often involves the combined loss of water and carbon monoxide from the amino acid moiety.

G parent [M+H]⁺ m/z 196.06 frag1 m/z 178.05 parent->frag1 - H₂O frag2 m/z 150.06 parent->frag2 - HCOOH (Formic Acid) frag3 m/z 179.05 parent->frag3 - NH₃ frag1->frag2 - CO G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL in MeOH) working Working Solution (1-10 µg/mL in ACN/H₂O) stock->working Dilute lc LC Separation (C18 Column) working->lc Inject ms1 MS1 Full Scan (Confirm m/z 196.06) lc->ms1 ms2 MS/MS Scan (Fragment m/z 196.06) ms1->ms2 Isolate & Activate

Sources

Optimization

Scaling up the synthesis of 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Welcome to the Technical Support Center for the synthesis and scale-up of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (commonly known as 3-carboxyphenylglycine hydrochloride, or 3-CPG HCl). As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-[amino(carboxy)methyl]benzoic acid hydrochloride (commonly known as 3-carboxyphenylglycine hydrochloride, or 3-CPG HCl).

As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. 3-CPG HCl is a highly valuable pharmacological tool due to its unique dual-action profile: it acts as a competitive antagonist at Group I metabotropic glutamate receptors (mGluR1) while simultaneously functioning as an agonist at Group II receptors (mGluR2)[1].

Scaling up its synthesis requires precise thermodynamic control and an understanding of the underlying mechanistic pathways to avoid bottlenecks such as intermediate stalling and product "oiling out."

Part 1: Mechanistic Workflow & Self-Validating Protocols

To ensure scalability, safety, and high atom economy, we strictly utilize the Bucherer-Bergs reaction over the traditional Strecker synthesis. The Strecker route generates an unstable α -aminonitrile intermediate and requires the handling of highly toxic, gaseous hydrogen cyanide. In contrast, the Bucherer-Bergs route traps the cyanide in a highly crystalline, thermodynamically stable hydantoin intermediate, which allows for seamless impurity purging via simple filtration[2].

Step 1: Hydantoin Assembly (5-(3-Carboxyphenyl)hydantoin)
  • Reagents: 3-Formylbenzoic acid (1.0 eq), KCN (1.2 eq), (NH₄)₂CO₃ (3.0 eq), EtOH/H₂O (1:1).

  • Protocol & Causality: Suspend the aldehyde in the solvent mixture and add the salts. Seal the reactor and heat to 55–60 °C for 12 hours. Why seal the reactor? Ammonium carbonate readily sublimes at these temperatures. A pressurized, sealed vessel maintains the dissolved CO₂ and NH₃ concentrations in the liquid phase, which are kinetically required to close the imidazolidine-2,4-dione ring.

  • Self-Validation (IPC): Monitor the reaction via HPLC (UV 254 nm). The reaction is deemed complete when the starting aldehyde peak is <1%. Cool to 5 °C, filter the precipitated hydantoin, and wash with cold water.

Step 2: High-Pressure Alkaline Hydrolysis
  • Reagents: 2.5 M Aqueous NaOH (4.0 eq).

  • Protocol & Causality: Suspend the hydantoin in the NaOH solution. The hydantoin ring is exceptionally stable due to resonance and the steric bulk of the 3-carboxyphenyl group. Standard reflux (100 °C) will fail to push the reaction to completion. Instead, perform this step in a PTFE-lined autoclave at 150 °C for 18 hours. The high temperature and pressure provide the activation energy required to cleave the highly stable urea linkage.

  • Self-Validation (IPC): LC-MS analysis must confirm the complete disappearance of both the hydantoin mass (M+H) and the N-carbamoylamino acid intermediate.

Step 3: Zwitterion Isolation and Hydrochloride Salt Formation
  • Reagents: Concentrated HCl, Anhydrous Ethanol, Diethyl Ether.

  • Protocol & Causality: Cool the hydrolysate and carefully acidify with concentrated HCl to pH ~2.5 (the isoelectric point of 3-CPG). Isolating the zwitterion first is a critical control point that purges inorganic salts (NaCl) generated during neutralization. Filter and dry the zwitterion. To form the final API, resuspend the zwitterion in anhydrous ethanol and purge with dry HCl gas until dissolved. Add diethyl ether as an antisolvent to induce crystallization. Filter and dry under vacuum at 40 °C.

Part 2: Troubleshooting & Process Engineering (FAQs)

Q1: We are experiencing low yields in the hydantoin formation step due to reagent loss. How can we mitigate this on a pilot scale? A: In batch reactors, the sublimation of ammonium carbonate into the headspace removes essential ammonia and carbon dioxide, stalling the reaction. To mitigate this, transition to a continuous-flow reactor system. By utilizing a two-feed flow approach (organic substrate in one feed, aqueous KCN/(NH₄)₂CO₃ in the other) with zero headspace, you maximize the biphasic interfacial area and completely suppress sublimation. This intensification can reduce reaction times from 12 hours to under 45 minutes while achieving near-quantitative yields[3].

Q2: Our alkaline hydrolysis stalls, leaving a significant amount of a by-product. What is it, and how do we clear it? A: The stalled by-product is the N-carbamoylamino acid intermediate. Hydantoin ring-opening occurs rapidly, but the subsequent cleavage of the urea linkage to release the free amino acid is the rate-limiting step[4]. If you cannot use a high-pressure autoclave to reach 150 °C, switch your base from NaOH to Barium Hydroxide (Ba(OH)₂). The precipitation of insoluble BaCO₃ acts as a thermodynamic sink, driving the cleavage of the carbamoyl group to completion at standard reflux temperatures.

Q3: During the final acidification, we get a gummy precipitate instead of crystals. How do we achieve a free-flowing powder? A: Gummy precipitates occur when the amino acid precipitates too rapidly, trapping water and inorganic salts—a phenomenon known as "oiling out." This is a failure of supersaturation control. Ensure you isolate the zwitterion first at its exact isoelectric point (pH ~2.5) using a slow cooling ramp (0.1 °C/min). For the final HCl salt, strictly use the anhydrous ethanol/HCl gas method described in Step 3. The absence of water prevents the formation of the gummy hydrate phase.

Q4: We require the enantiomerically pure (S)-3-CPG. How can we adapt this scalable route? A: The standard Bucherer-Bergs reaction yields a racemic mixture. Instead of harsh chemical hydrolysis, implement a biocatalytic dynamic kinetic resolution (DKR). Treat the racemic hydantoin with a highly enantioselective L-hydantoinase coupled with an L-carbamoylase. Under mildly alkaline conditions, the unreacted (R)-hydantoin spontaneously racemizes, allowing for a theoretical 100% yield of the desired (S)-enantiomer without the need for wasteful chiral chromatography[4].

Part 3: Quantitative Process Data

Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Expected YieldPurity Target
1. Hydantoin Synthesis Temp: 55-60 °C, Sealed SystemAldehyde consumption (<1%)88 - 92%>98% (HPLC)
2. Alkaline Hydrolysis Temp: 150 °C, Pressure: >5 barAbsence of carbamoyl intermediate80 - 85%>95% (LC-MS)
3. Zwitterion Isolation pH adjustment to exactly ~2.5Removal of inorganic salts (NaCl)90 - 95%>99% (Ash test)
4. HCl Salt Formation Anhydrous conditions (EtOH/HCl)Free-flowing crystalline powder95 - 98%>99.5% (NMR)

Part 4: Process & Pharmacological Visualizations

SynthFlow A 3-Formylbenzoic Acid + KCN + (NH4)2CO3 B 5-(3-Carboxyphenyl) hydantoin A->B Bucherer-Bergs 55-60°C, Sealed C 3-Carboxyphenylglycine (Zwitterion) B->C Alkaline Hydrolysis NaOH, 150°C D 3-CPG Hydrochloride (Final API) C->D Acidification Anhydrous EtOH/HCl

Figure 1: Scalable Bucherer-Bergs synthetic workflow for 3-CPG HCl.

mGluRPathway CPG 3-CPG HCl mGluR1 mGluR1 (Group I) CPG->mGluR1 Competitive Antagonist mGluR2 mGluR2 (Group II) CPG->mGluR2 Agonist PLC Phospholipase C (PLC) Activation Blocked mGluR1->PLC Signal Halted AC Adenylyl Cyclase (AC) Inhibition mGluR2->AC Decreased cAMP

Figure 2: Dual pharmacological modulation of mGluR pathways by 3-CPG.

References

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). SciSpace. 1[1]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. 3[3]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC (NIH). 2[2]

  • DE10244347A1 - Preparation of N-carbamoylamino acid, useful as intermediate in enantioselective synthesis of amino acids, by enzymatic hydrolysis of the corresponding amide. Google Patents. 4[4]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Synthesis of 3-[Amino(carboxy)methyl]benzoic acid Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of unnatural amino acids like 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS 156143-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of unnatural amino acids like 3-[amino(carboxy)methyl]benzoic acid hydrochloride (CAS 156143-87-2) requires precise control over reaction microenvironments. This molecule, a highly polar phenylglycine derivative, is predominantly synthesized via the Strecker reaction starting from 3-carboxybenzaldehyde.

Because this pathway transitions from a hydrophobic aromatic aldehyde to a highly polar zwitterionic core—and ultimately to a hydrochloride salt—solvent selection is the single most critical variable dictating yield, purity, and reaction kinetics. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your solvent systems.

Mechanistic Workflow & Solvent Interventions

G Start 3-Carboxybenzaldehyde (Starting Material) Step1 Strecker Reaction NaCN, NH4Cl, NH3 Start->Step1 Int1 α-Aminonitrile Intermediate Step1->Int1 Step2 Acidic Hydrolysis Reflux Int1->Step2 Product 3-[amino(carboxy)methyl]benzoic acid HCl (Target Salt) Step2->Product Solvent1 Solvent: MeOH/H2O (1:1) Balances organic/inorganic solubility Solvent1->Step1 Solvent2 Solvent: 6M Aqueous HCl Drives hydrolysis & protonation Solvent2->Step2 Solvent3 Solvent: Acetone Anti-solvent Forces HCl salt precipitation Solvent3->Product

Workflow for the Strecker synthesis of 3-carboxyphenylglycine HCl and solvent interventions.

Troubleshooting Guide: Solvent Effects by Reaction Stage

Q: Why is my 3-carboxybenzaldehyde starting material crashing out of the reaction mixture during the initial Strecker reaction? A: This is a classic solvent mismatch. 3-Carboxybenzaldehyde has a hydrophobic aromatic ring that severely limits its solubility in cold water, but it exhibits excellent solubility in methanol (up to 100 mg/mL) [1]. Conversely, the Strecker reagents (NaCN, NH₄Cl) are ionic salts that require a high-dielectric aqueous environment to dissociate. If your solvent system is purely aqueous, the aldehyde will precipitate. Solution: Utilize a 1:1 (v/v) Methanol/Water co-solvent system. This creates a homogeneous reaction matrix that perfectly balances the solubility of both the organic precursor and the inorganic salts.

Q: The Strecker reaction is stalling at the imine formation stage. How does the solvent pH affect this? A: The formation of the α-aminonitrile intermediate is highly pH-dependent. If the aqueous portion of your solvent is too acidic, the ammonia (NH₃) remains protonated as ammonium (NH₄⁺), rendering it non-nucleophilic. If it is too basic, the equilibrium shifts away from imine formation. Solution: Buffer the aqueous solvent to mildly alkaline conditions (pH ~9.5) using aqueous ammonia [2]. This maximizes the concentration of free ammonia for nucleophilic attack on the aldehyde while maintaining enough protonated species to activate the carbonyl group.

Q: Why am I getting a mixture of amide and unreacted nitrile during the hydrolysis step? A: The hydrolysis of the α-aminonitrile to an arylglycine requires exceptionally harsh conditions [3][1]. Nitrile hydrolysis proceeds stepwise: first to an amide, then to the carboxylic acid. If you are using an organic solvent or dilute acid, the reaction will stall at the amide intermediate due to insufficient nucleophilic water or a lack of catalytic protons. Solution: Completely remove the methanol from the first step via rotary evaporation. Resuspend the crude intermediate in 10 volumes of 6M aqueous HCl and reflux (100–105°C) for 12–16 hours [4][2]. The high concentration of water drives the equilibrium forward, while the strong acid protonates the resulting amine, safeguarding it from side reactions and directly forming the hydrochloride salt.

Q: I have successfully hydrolyzed the intermediate, but my final yield of the hydrochloride salt is extremely low during crystallization. What is going wrong? A: 3-[amino(carboxy)methyl]benzoic acid hydrochloride [5] is a highly polar molecule. If you attempt to crystallize it directly from the residual aqueous HCl, the high dielectric constant of water will keep the salt solvated, leading to massive yield losses in the mother liquor. Solution: Employ an anti-solvent crystallization strategy. Concentrate the aqueous solution to a minimal volume, then slowly add a miscible organic solvent with a lower dielectric constant, such as acetone. This drastically reduces the bulk solubility of the hydrochloride salt, forcing it to precipitate cleanly.

Quantitative Data: Solvent Properties & Yield Impact

Reaction StageSolvent SystemDielectric Constant (ε)Target SolubilityMechanistic Role & Impact on Yield
1. Strecker Reaction Methanol / Water (1:1)~56Aldehyde: HighSalts: HighHomogenizes organic precursor and inorganic reagents. Prevents starting material precipitation, increasing yield by >40%.
2. Nitrile Hydrolysis 6M Aqueous HCl~80Aminonitrile: ModerateWater acts as the nucleophile; HCl acts as the protonating agent. Drives reaction past the amide intermediate to completion.
3. Crystallization Water / Acetone~21 (Acetone)HCl Salt: Low in AcetoneLowers the bulk dielectric constant, forcing the highly polar hydrochloride salt to crystallize, maximizing recovery.

Validated Experimental Protocol

This protocol is designed as a self-validating system; visual cues are included to confirm the success of each solvent intervention.

Stage 1: Aminonitrile Formation
  • Dissolution: Charge a round-bottom flask with 3-carboxybenzaldehyde (1.0 eq) and dissolve in Methanol (5 volumes). Validation: The solution should transition from a hazy suspension to a clear, faintly yellow liquid. [1]

  • Reagent Preparation: In a separate vessel, dissolve NH₄Cl (1.5 eq) and NaCN (1.2 eq) in Water (5 volumes). Adjust the pH of this aqueous solution to ~9.5 using concentrated aqueous NH₃. [2]

  • Reaction: Slowly add the aqueous salt solution to the methanolic aldehyde solution at room temperature. Stir for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Validation: As the methanol evaporates, the dielectric constant of the solvent increases, causing the hydrophobic α-aminonitrile intermediate to precipitate as a solid. Filter and wash with cold water.

Stage 2: Acidic Hydrolysis & Salt Formation
  • Suspension: Suspend the crude α-aminonitrile in 6M aqueous HCl (10 volumes). [3][1]

  • Hydrolysis: Heat the suspension to reflux (100–105°C) and stir vigorously for 16 hours. Validation: The heterogeneous suspension will become completely homogeneous as the nitrile hydrolyzes to the highly water-soluble hydrochloride salt. [4][2]

  • Cooling: Cool the reaction mixture to room temperature.

Stage 3: Anti-Solvent Crystallization
  • Concentration: Concentrate the acidic solution via rotary evaporation to approximately 3 volumes to remove excess HCl and water.

  • Anti-Solvent Addition: Heat the concentrated solution to 50°C and slowly add Acetone (10 volumes) dropwise. Validation: Stop adding acetone when the solution becomes persistently cloudy, indicating the solubility limit of the salt has been reached.

  • Precipitation: Allow the mixture to cool slowly to room temperature, then chill to 0–5°C in an ice bath for 2 hours.

  • Collection: Filter the precipitated 3-[amino(carboxy)methyl]benzoic acid hydrochloride [5], wash with cold acetone, and dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Can I use ethanol instead of methanol in the Strecker step? While ethanol can be used, 3-carboxybenzaldehyde has a slightly lower solubility profile in ethanol compared to methanol. If you substitute ethanol, you may need to increase the organic solvent volume to 7-8 volumes to prevent premature precipitation.

Is it possible to skip the anti-solvent crystallization and just lyophilize the final aqueous HCl solution? Lyophilizing 6M HCl is highly corrosive to standard freeze-dryer manifolds and will result in a product contaminated with excess unreacted inorganic salts (like NH₄Cl). Anti-solvent crystallization acts as a critical purification step, leaving inorganic impurities dissolved in the mother liquor.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Biological Activity of 3-Carboxyphenylglycine (3-CPG) Derivatives on Metabotropic Glutamate Receptors

Executive Summary & Pharmacological Significance For drug development professionals and neuropharmacologists, the metabotropic glutamate receptors (mGluRs) represent highly attractive therapeutic targets for psychiatric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

For drug development professionals and neuropharmacologists, the metabotropic glutamate receptors (mGluRs) represent highly attractive therapeutic targets for psychiatric and neurodegenerative disorders. Differentiating the biological activity among the eight mGluR subtypes requires highly selective pharmacological tools.

3-[amino(carboxy)methyl]benzoic acid hydrochloride , commonly known as 3-carboxyphenylglycine (3-CPG) , serves as a foundational scaffold for a class of competitive mGluR ligands[1]. This guide objectively compares the biological performance of 3-CPG and its structural derivatives (such as 4-CPG, 4C3HPG, and MCPG), detailing how specific functional group modifications dictate receptor subtype specificity and shift the pharmacological profile from agonism to antagonism[2].

Mechanistic Logic: The Causality of Structural Modifications

Understanding why these derivatives exhibit divergent biological activities is critical for rational drug design. The mGluRs possess a large extracellular Venus Flytrap (VFT) domain where endogenous glutamate binds. The phenylglycine derivatives act competitively at this orthosteric site[1].

  • The Base Scaffold (3-CPG and 4-CPG): Unmodified carboxyphenylglycine derivatives inherently exhibit a dual action: they are agonists at Group II mGluRs (mGluR2/3) and antagonists at Group I mGluRs (mGluR1/5)[2].

  • Hydroxylation (e.g., 4C3HPG): The addition of a hydroxyl group to the phenyl ring provides critical hydrogen-bonding interactions within the mGluR2 binding pocket. This stabilizes the "closed" (active) conformation of the VFT domain, significantly enhancing agonist potency at mGluR2 while retaining mGluR1 antagonism[1][3].

  • α -Methylation (e.g., MCPG): Adding a methyl group at the α -carbon of the amino acid backbone restricts the molecule's conformational flexibility. While the ligand can still bind to the receptor, the steric hindrance prevents the VFT domain from fully closing into its active state. Consequently, α -methylation converts the intrinsic mGluR2 agonist property into a pure antagonist property, yielding a broad-spectrum antagonist for both Group I and Group II mGluRs[2].

Pathway cluster_ligands Phenylglycine Derivatives cluster_receptors mGluR Subtypes cluster_response Intracellular Response L1 3-CPG / 4-CPG (Base Scaffold) R1 Group I mGluR (mGluR1) L1->R1 Antagonist R2 Group II mGluR (mGluR2) L1->R2 Agonist L2 MCPG (α-Methylated) L2->R1 Antagonist L2->R2 Antagonist L3 4C3HPG (Hydroxylated) L3->R1 Antagonist L3->R2 Potent Agonist E1 Phospholipase C (PLC) Activation R1->E1 Blocks IP3/DAG E2 Adenylyl Cyclase (AC) Inhibition R2->E2 Decreases cAMP

Figure 1: Pharmacological logic and signaling pathways of 3-CPG derivatives on mGluR subtypes.

Comparative Performance Data

The following table synthesizes the quantitative performance of 3-CPG derivatives based on cloned Chinese Hamster Ovary (CHO) and Baby Hamster Kidney (BHK) cell assays[1][3].

CompoundStructural ModificationGroup I (mGluR1) ActivityGroup II (mGluR2) ActivityPrimary Application
(S)-3-CPG Base ScaffoldAntagonistAgonistBaseline pharmacological tool for differentiating Group I vs II.
(S)-4-CPG Carboxy shifted to pos 4Antagonist (IC₅₀ = 65 ± 5 µM)AgonistPreferred over 3-CPG for higher mGluR1 antagonist potency.
(S)-3C4HPG 3-Carboxy, 4-HydroxyAntagonist (IC₅₀ = 290 ± 47 µM)Agonist (EC₅₀ = 97 ± 12 µM)Studying moderate mGluR2 activation.
(S)-4C3HPG 4-Carboxy, 3-HydroxyAntagonist (pA₂ = 4.38)Potent Agonist (EC₅₀ = 48 ± 5 µM)Highly potent mGluR2 agonist; ideal for inducing AC inhibition.
(+)-MCPG α -MethylationAntagonist (IC₅₀ = 155 ± 38 µM)Antagonist (IC₅₀ = 340 ± 59 µM)Broad-spectrum antagonist; used to block both Group I and II signaling.

Data Interpretation: The rank order of agonist potencies for mGluR2 is L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG[1]. For researchers aiming to selectively activate mGluR2 while suppressing mGluR1, (S)-4C3HPG is the superior alternative to the base 3-CPG scaffold[1][3].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be validated using a self-contained, dual-assay system. Because Group I mGluRs couple to Gq (stimulating Phospholipase C) and Group II mGluRs couple to Gi/o (inhibiting Adenylyl Cyclase), two distinct workflows are required[1][3].

Protocol A: Inositol Phosphate (IP) Accumulation Assay (mGluR1 Antagonism)

Purpose: Validates the ability of the derivative to block glutamate-induced PLC activation.

  • Cell Preparation: Culture CHO cells stably expressing mGluR1 in 24-well plates.

  • Pre-labeling: Incubate cells with 1 µCi/mL [³H]-myo-inositol for 24 hours to label the membrane phosphoinositide pool.

  • Compound Incubation: Wash cells with assay buffer containing 10 mM LiCl (to prevent IP degradation). Pre-incubate with the 3-CPG derivative (e.g., 100 µM) for 20 minutes.

  • Stimulation: Add 10 µM L-glutamate and incubate for an additional 20 minutes.

  • Extraction & Quantification: Lyse cells with 0.1 M formic acid. Separate the [³H]-inositol phosphates using Dowex-1 anion-exchange chromatography. Quantify radioactivity via liquid scintillation counting. A successful antagonist will show a dose-dependent reduction in[³H]-IP formation[1].

Protocol B: cAMP Inhibition Assay (mGluR2 Agonism)

Purpose: Validates the ability of the derivative to inhibit forskolin-stimulated cAMP production.

  • Cell Preparation: Culture BHK or CHO cells stably expressing mGluR2.

  • Pre-labeling: Incubate cells with [³H]-adenine (2 µCi/mL) for 2 hours to label the intracellular ATP pool.

  • Stimulation & Incubation: Add 10 µM forskolin (to artificially stimulate adenylyl cyclase) simultaneously with the 3-CPG derivative (e.g., 10–500 µM) and 1 mM IBMX (phosphodiesterase inhibitor). Incubate for 15 minutes.

  • Extraction & Quantification: Terminate the reaction with 5% trichloroacetic acid (TCA). Isolate [³H]-cAMP using sequential Dowex and alumina column chromatography. A successful agonist (like 4C3HPG) will show a dose-dependent decrease in forskolin-stimulated [³H]-cAMP levels[3].

ExperimentalWorkflow cluster_assays 3. Ligand Incubation & Assays C1 1. Cell Culture (CHO/BHK expressing mGluR1 or mGluR2) C2 2. Radioligand Pre-labeling ([3H]-myo-inositol or [3H]-adenine) C1->C2 A1 Group I Assay (mGluR1) IP Accumulation (+ Glutamate) C2->A1 Test Antagonism A2 Group II Assay (mGluR2) cAMP Inhibition (+ Forskolin) C2->A2 Test Agonism C3 4. Column Chromatography (Dowex-1 for IP / Alumina for cAMP) A1->C3 A2->C3 C4 5. Liquid Scintillation Counting & Data Analysis (IC50/EC50) C3->C4

Figure 2: Self-validating experimental workflow for screening mGluR ligand activity.

Conclusion

For researchers investigating metabotropic glutamate receptors, 3-[amino(carboxy)methyl]benzoic acid derivatives provide an elegant demonstration of how minor structural tweaks dictate macroscopic biological activity. While the base 3-CPG/4-CPG scaffolds are useful, optimizing the assay requires selecting the right derivative: 4C3HPG for potent mGluR2 agonism, and MCPG when broad-spectrum antagonism across Group I and II is required[1][2].

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Comparative

Comparative Reactivity and Pharmacological Profiling of 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride and Analogs

Executive Summary & Introduction In neuropharmacology and drug development, 3-[amino(carboxy)methyl]benzoic acid hydrochloride —widely recognized by its functional name 3-carboxyphenylglycine (3-CPG) hydrochloride [1]—is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In neuropharmacology and drug development, 3-[amino(carboxy)methyl]benzoic acid hydrochloride —widely recognized by its functional name 3-carboxyphenylglycine (3-CPG) hydrochloride [1]—is an indispensable tool compound. It is extensively utilized to dissect the complex, overlapping signaling cascades of metabotropic glutamate receptors (mGluRs).

As a Senior Application Scientist, I frequently rely on 3-CPG to isolate specific receptor responses in complex neural tissues. This guide objectively compares the reactivity, receptor subtype specificity, and experimental utility of 3-CPG against its primary structural analogs, including 4-carboxyphenylglycine (4-CPG) and α-methyl-4-carboxyphenylglycine (MCPG). Furthermore, it provides the mechanistic causality and self-validating experimental protocols necessary for robust assay design.

Structural Basis of Reactivity & Receptor Subtype Specificity

The pharmacological behavior of phenylglycine derivatives is exquisitely sensitive to the spatial orientation of the carboxylate substitution and steric modifications at the alpha-carbon.

  • Positional Isomerism (Meta vs. Para): Carboxyphenylglycine derivatives generally exhibit a dual functional profile: they act as agonists at Group II mGluRs (mGluR2/3) and as competitive antagonists at Group I mGluRs (mGluR1/5)[2]. The meta-substitution in 3-CPG optimizes the spatial geometry required to stabilize the active conformation of the mGluR2 ligand-binding domain. Simultaneously, this orientation prevents the full closure of the mGluR1 binding cleft, thereby locking it in an inactive state and functioning as an antagonist.

  • Alpha-Methylation: The addition of a methyl group at the alpha-carbon (e.g., converting 4-CPG to MCPG) introduces significant steric bulk. This structural modification fundamentally alters the reactivity profile, converting the Group II agonist property into an antagonist property. Consequently, alpha-methylated derivatives act as broad-spectrum, non-selective antagonists for both Group I and Group II mGluRs[2].

Quantitative Pharmacological Data

To facilitate objective comparison during drug development and assay design, the following table summarizes the functional reactivity and potency of 3-CPG and its primary analogs across mGluR1 and mGluR2 subtypes.

CompoundKey Structural ModificationmGluR1 Activity (Group I)mGluR2 Activity (Group II)
3-CPG Meta-carboxy substitutionAntagonistAgonist
4-CPG Para-carboxy substitutionAntagonist (IC50 ≈ 65 ± 5 µM)[2]Weak Agonist / Antagonist
MCPG Alpha-methylated para-carboxyAntagonist (IC50 ≈ 155 ± 38 µM)[2]Antagonist (IC50 ≈ 340 ± 59 µM)[2]
3C4HPG Meta-carboxy, para-hydroxyAntagonist (IC50 ≈ 290 ± 47 µM)[2]Agonist (EC50 ≈ 97 ± 12 µM)[2]
4C3HPG Para-carboxy, meta-hydroxyAntagonist (IC50 ≈ 19–50 µM)[3]Agonist (EC50 ≈ 48 ± 5 µM)[2]

Mechanistic Pathway Diagram

The dual reactivity of 3-CPG allows researchers to simultaneously suppress Gq-coupled signaling while stimulating Gi/o-coupled pathways.

Pathway cluster_0 Group I mGluR (mGluR1/5) Antagonized by 3-CPG cluster_1 Group II mGluR (mGluR2/3) Agonized by 3-CPG mGluR1 mGluR1/5 Gq Gq Protein mGluR1->Gq Activates (Blocked) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / Ca2+ Release PLC->IP3 Cleaves PIP2 mGluR2 mGluR2/3 Gi Gi/o Protein mGluR2->Gi Activates (Stimulated) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Ligand 3-CPG Ligand->mGluR1 Antagonist Ligand->mGluR2 Agonist

Divergent modulation of mGluR signaling pathways by 3-CPG.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any pharmacological claim must be backed by a self-validating experimental system. Below are the field-proven methodologies used to quantify the dual reactivity of 3-CPG.

Protocol A: Validating mGluR1 Antagonism (Phosphoinositide Hydrolysis Assay)

Causality: Group I mGluRs couple to Gq proteins, activating Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG. By radiolabeling the cellular inositol pool, we can quantify IP accumulation. An antagonist like 3-CPG will competitively reduce glutamate-stimulated IP accumulation[2].

  • Cell Preparation: Culture Baby Hamster Kidney (BHK) cells stably expressing mGluR1α in 24-well plates until 80% confluent[2].

  • Radiolabeling: Incubate cells with 1 µCi/mL [³H]-myo-inositol for 24 hours to label the phosphoinositide pool.

  • Pre-incubation: Wash cells with assay buffer containing 10 mM LiCl. (Note: LiCl is critical as it inhibits inositol monophosphatase, preventing IP degradation and allowing it to accumulate for measurement). Pre-incubate with varying concentrations of 3-CPG (10 µM to 1 mM) for 15 minutes.

  • Stimulation: Add a sub-maximal concentration of glutamate (e.g., 10 µM) and incubate for 45 minutes at 37°C.

  • Termination & Extraction: Stop the reaction with ice-cold 5% perchloric acid. Neutralize the extract and separate [³H]-inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the IC50 of 3-CPG based on the dose-dependent reduction in [³H]-IP accumulation.

Protocol B: Validating mGluR2 Agonism (cAMP Inhibition Assay)

Causality: Group II mGluRs couple to Gi/o proteins, which inhibit adenylyl cyclase (AC) and decrease cAMP levels. Because basal cAMP is often too low to detect a meaningful decrease, Forskolin is used to directly activate AC and artificially elevate cAMP. IBMX is added to prevent cAMP degradation by phosphodiesterases. An agonist like 3-CPG will reduce the forskolin-stimulated cAMP levels[2].

  • Cell Preparation: Culture BHK cells stably expressing mGluR2.

  • Pre-incubation: Wash cells and incubate in assay buffer containing 1 mM IBMX (phosphodiesterase inhibitor) for 10 minutes.

  • Co-Stimulation: Add 10 µM Forskolin (to stimulate AC) simultaneously with varying concentrations of 3-CPG (1 µM to 1 mM). Incubate for 15 minutes at 37°C[2].

  • Termination: Lyse the cells using 0.1 M HCl to halt enzymatic activity and extract intracellular cAMP.

  • Quantification: Quantify cAMP levels using a competitive ELISA or homogeneous time-resolved fluorescence (HTRF) assay. Calculate the EC50 based on the dose-dependent decrease in cAMP.

Workflow Diagram

Workflow cluster_A Protocol A: mGluR1 Antagonism cluster_B Protocol B: mGluR2 Agonism Start Prepare BHK Cells Expressing mGluR1 or mGluR2 StepA1 Label with [3H]-myo-inositol Start->StepA1 StepB1 Pre-incubate with IBMX Start->StepB1 StepA2 Stimulate with Glutamate + 3-CPG StepA1->StepA2 StepA3 Measure PI Hydrolysis (Decrease in IP) StepA2->StepA3 StepB2 Stimulate with Forskolin + 3-CPG StepB1->StepB2 StepB3 Measure cAMP Levels (Decrease in cAMP) StepB2->StepB3

Parallel experimental workflows for validating the dual reactivity of 3-CPG.

Conclusion

3-[Amino(carboxy)methyl]benzoic acid hydrochloride (3-CPG) remains an indispensable pharmacological tool. By acting as a Group II agonist and a Group I antagonist, it allows researchers to systematically decouple these overlapping pathways in complex neural tissues. When compared to analogs like 4-CPG and MCPG, 3-CPG highlights the profound impact that subtle structural shifts—such as meta- vs. para-substitution and alpha-methylation—have on receptor subtype specificity.

References[2] (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 - BioCrick. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgVaPkdA6-V4_XvQdmtrYgkQm8KoPgmpuimyz6JNJsS6b1saGrS4wH5u0XnLvKcbzophV8sysCKPbpuMmmMRhfTA5OICEV767Tv1WIZvPfldR-5cvCOZdpScg1Lrl3V59ujgPtzVDyzPaNVZ71hYTu52rE2lisoZiuniOmZ10RM2DsGvc=[1] 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information - NextSDS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9pt3mjfxNddwinA2Wwn3khdbNg3cumFhzzf2zwsZyhgDx9YF8z5XdDC3_z12WejGg6TVLbPV7Y9A2_VRgqEc1JwF1MpsAXaNQBU3aGTcGEoRyOyah8AgBFZUJ-1Yo-MQkGKirLVpdYv1q2qy3WAadFxYRsEh8BabyU5zMD73NXiUAFurYZYh9yLtKepQofmpGDl-RGgPQ[3] Pharmacological Analysis of 4-carboxyphenylglycine Derivatives: Comparison of Effects on mGluR1 Alpha and mGluR5a Subtypes - PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOOQnZgoco4k9O73jLXuv_zTVsf7UZmqLflJ1czuye0474NrNKSqcNtr-6Pr7JODIKqCmarIRhs5tpGLscjI_9E6kcfXjMY4GHHk4R3q5GO2CwbsJ5o0Y6p-UdFD5TjZW76bs=

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

Introduction 3-[amino(carboxy)methyl]benzoic acid hydrochloride is a non-proteinogenic amino acid derivative with a structure that presents unique analytical challenges. As an active pharmaceutical ingredient (API) or a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a non-proteinogenic amino acid derivative with a structure that presents unique analytical challenges. As an active pharmaceutical ingredient (API) or a critical intermediate, ensuring the accuracy, reliability, and consistency of its analytical data is paramount for quality control, stability studies, and regulatory submissions. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, moving beyond single-method validation to a holistic approach where orthogonal methods corroborate one another, creating a self-validating system.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which emphasizes demonstrating that a method is suitable for its intended purpose.[1][2][3] Cross-validation, or the comparison of results from different analytical techniques, provides the highest level of assurance in the identity, purity, and strength of a drug substance.[4][5][6]

The Philosophy of Cross-Validation: An Orthogonal Approach

Instead of relying on a single technique, a robust analytical package for 3-[amino(carboxy)methyl]benzoic acid hydrochloride should employ several orthogonal (different and independent) methods. Each method provides a unique perspective on the molecule's properties. When the data from these disparate methods align, it builds a powerful and trustworthy analytical profile. This guide will focus on a core suite of four techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (CHN).

The logical workflow for this cross-validation strategy is depicted below. Each technique serves as a check on the others, ensuring a comprehensive and validated understanding of the material.

CrossValidationWorkflow cluster_0 Primary Quantification & Purity cluster_1 Structural Confirmation cluster_2 Empirical Formula & Salt Factor cluster_3 Final Data Corroboration HPLC HPLC-UV (Assay, Purity, Impurities) NMR NMR Spectroscopy (¹H, ¹³C) (Identity, Stoichiometry) HPLC->NMR Purity Check Report Validated Analytical Report HPLC->Report Assay & Purity Data MS Mass Spectrometry (Molecular Weight) NMR->MS Structural Hypothesis NMR->Report Structural Identity MS->Report MW Confirmation CHN Elemental Analysis (C, H, N Content) CHN->MS Formula Confirmation CHN->Report Empirical Formula

Caption: Workflow for orthogonal cross-validation of analytical data.

Core Analytical Techniques: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is the cornerstone for quantifying the main component and detecting impurities. A reversed-phase method is ideal for this polar, aromatic compound.

Experimental Protocol:

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides sufficient hydrophobic retention for the benzene ring, while the polar functional groups ensure it does not elute too quickly.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and protonates the analyte's carboxyl group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm. Causality: This wavelength corresponds to the π-π transition of the benzoic acid chromophore.*

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh ~25 mg of 3-[amino(carboxy)methyl]benzoic acid hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

Validation Parameters (per ICH Q2(R1)): [1][3]

  • Specificity: Analyze a blank, a placebo (if in formulation), the standard, and the sample. The peak for the main analyte should be free of interference.

  • Linearity: Prepare a series of at least five concentrations (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate): Analyze a minimum of six replicate samples. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

NMR Spectroscopy for Structural Confirmation

NMR provides an unambiguous confirmation of the chemical structure.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O). Causality: D₂O is an excellent solvent for the hydrochloride salt and will exchange with the labile protons (NH, COOH), simplifying the spectrum.

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) at 0.0 ppm.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include multiplets in the aromatic region (7-8 ppm) and signals for the benzylic and alpha-amino protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.

Cross-Validation Point: The ¹H NMR spectrum should be "clean," with no significant signals other than those corresponding to the main structure and residual solvent. The relative integration of the aromatic and aliphatic protons must match the theoretical ratio. Any impurity signals observed in the HPLC chromatogram at >0.1% should ideally be visible and quantifiable in the ¹H NMR spectrum if they contain protons.

Mass Spectrometry (MS) for Molecular Weight Verification

MS confirms the molecular weight of the free base form of the molecule.

Experimental Protocol:

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Mode: Positive Ion Mode (ESI+). Causality: The amino group is readily protonated, making ESI+ the most sensitive mode.

  • Analysis: Infuse the sample solution directly or perform a simple LC separation.

  • Expected Mass: The free base (C₉H₉NO₄) has a monoisotopic mass of 195.05 Da. The expected protonated molecule [M+H]⁺ will be observed at an m/z of 196.06.

Cross-Validation Point: The observed mass must match the theoretical mass of the structure proposed by NMR within a narrow tolerance (typically <5 ppm for high-resolution MS). This confirms that the major peak in the HPLC chromatogram corresponds to the compound of the correct molecular weight.

Elemental Analysis (CHN)

This classical technique provides the empirical formula and is a powerful tool for confirming the salt form and the absence of inorganic impurities or residual solvents.

Experimental Protocol:

  • Instrumentation: CHN Analyzer.

  • Sample: A homogenous, dry sample of the hydrochloride salt (C₉H₁₀ClNO₄, MW: 231.63 g/mol ).

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Theoretical Values:

    • %C: 46.67

    • %H: 4.35

    • %N: 6.05

Cross-Validation Point: The experimental values for %C, %H, and %N should agree with the theoretical values, typically within ±0.4%. This result corroborates the empirical formula derived from MS and NMR and confirms the presence of the hydrochloride salt.

Data Summary and Comparison

A successful cross-validation exercise will yield converging data across all techniques. The results should be summarized for a clear, at-a-glance comparison.

Parameter HPLC NMR Spectroscopy Mass Spectrometry Elemental Analysis Acceptance Criteria & Cross-Validation Logic
Identity Retention time matches reference standard.Spectrum matches proposed structure.N/AN/AConcordance: The peak at the correct retention time has the correct structure.
Molecular Weight N/AN/AObserved [M+H]⁺ at m/z 196.06N/AConfirmation: The structure identified by NMR has the correct molecular weight.
Purity/Assay Assay: 98.0-102.0% Purity: ≥99.5%No significant impurity signals (>0.1%).N/AN/AAgreement: High purity by HPLC is confirmed by a clean NMR spectrum.
Empirical Formula N/AProton integrations match theory.Confirms C₉H₉NO₄ base.%C, H, N match theory for C₉H₁₀ClNO₄.Convergence: All techniques point to the same chemical formula and salt form.

Conclusion

Cross-validation of analytical data is not merely a procedural requirement; it is a scientific imperative that builds a robust and defensible understanding of a chemical entity. By employing orthogonal techniques such as HPLC, NMR, MS, and Elemental Analysis, researchers and drug developers can ensure that the data for 3-[amino(carboxy)methyl]benzoic acid hydrochloride is accurate, reliable, and suitable for its intended purpose. This multi-faceted approach minimizes the risk of errors arising from a single method and provides a high degree of confidence in the quality of the material.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Validated HPLC Methods for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. Designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and comparing the primary HPLC-UV method with viable analytical alternatives. All methodologies are presented within the framework of international regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Imperative for 3-[amino(carboxy)methyl]benzoic acid hydrochloride

3-[amino(carboxy)methyl]benzoic acid hydrochloride is a molecule of interest in pharmaceutical research and development, belonging to the class of aromatic amino acid derivatives.[1][2] Its structure, incorporating both a benzoic acid chromophore and an amino acid moiety, presents specific analytical considerations.[3] Accurate and precise quantification is paramount for purity assessment, stability studies, and quality control of drug substances and products.

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and scientific rigor.[4][5] This guide details a robust, validated reversed-phase HPLC (RP-HPLC) method with UV detection and compares its performance characteristics against alternative technologies, providing the necessary data for informed methodological selection.

Primary Recommended Method: Validated RP-HPLC with UV Detection

The inherent UV-absorbing properties of the benzoic acid ring in the target molecule make RP-HPLC with UV detection a logical, robust, and cost-effective choice for quantification. The following method is proposed based on established principles for the analysis of benzoic acid derivatives and aromatic amino acids.[6][7][8]

Causality Behind Experimental Choices
  • Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of the aromatic ring, providing excellent separation from polar impurities.

  • Mobile Phase (Buffered Acetonitrile/Water): A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte. The buffer (pH ~2.8-4.4) is critical for two reasons: 1) it suppresses the ionization of the carboxylic acid groups, leading to better retention and sharper peak shapes, and 2) it ensures consistent retention times.[8][9]

  • Detection (UV at 230-254 nm): The benzene ring exhibits strong absorbance in the UV region. A wavelength in the range of 230-254 nm is selected to maximize sensitivity while minimizing interference from common solvents.[7][10]

Experimental Protocol: HPLC-UV Method

Objective: To quantify 3-[amino(carboxy)methyl]benzoic acid hydrochloride and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% A / 20% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 247 nm.[10]

  • Run Time: 10 minutes.

Reagents and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-[amino(carboxy)methyl]benzoic acid hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.

  • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for purpose.[11][12] The validation parameters below provide a framework for this process.

Validation Workflow Diagram

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Write Validation Protocol (Parameters, Acceptance Criteria) Dev->Protocol Specificity Specificity (Peak Purity, Placebo Inj.) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH) LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC method validation per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze placebo, standard, and spiked sample. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity & Range Analyze 5-7 concentrations across 50-150% of the target concentration (e.g., 25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[9]
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope.Calculated concentration where S/N = 3.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope.Calculated concentration where S/N = 10; RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, alternative methods may offer advantages in specific contexts such as high-throughput screening or trace-level analysis.

Alternative 1: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant evolution from traditional HPLC, offering substantial improvements in speed and sensitivity.[13]

Methodology Overview: UPLC utilizes columns with smaller particle sizes (<2 µm), requiring specialized instrumentation capable of handling higher backpressures. This results in much faster separations (1-3 minutes) and sharper peaks. Coupling with a mass spectrometer (e.g., a single quadrupole or triple quadrupole) provides mass-to-charge ratio information, offering unparalleled specificity and significantly lower detection limits compared to UV.

Comparative Analysis:

FeatureHPLC-UVUPLC-MS/MSRationale & Justification
Speed Slower (5-10 min)Faster (1-3 min)UPLC's smaller particles allow for higher flow rates without sacrificing efficiency, drastically reducing run times.
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)MS is an inherently more sensitive detection technique than UV absorption.[13]
Specificity GoodExcellentMS confirms identity based on mass-to-charge ratio, eliminating co-elution ambiguities.
Cost (Instrument) Low to ModerateHighThe cost of a mass spectrometer is significantly higher than a UV detector.
Robustness HighModerateMS systems are more complex and can be more susceptible to matrix effects and contamination.
Best For Routine QC, purity assaysTrace-level impurity analysis, metabolomics, high-throughput screeningUPLC-MS is ideal when speed and ultimate sensitivity are required. HPLC-UV is the workhorse for standard quality control.
Alternative 2: HPLC with Fluorescence Detection (after Derivatization)

For applications requiring higher sensitivity than UV but where MS is not available or necessary, derivatization with a fluorescent tag can be employed. This approach targets the primary amine group of the molecule.

Methodology Overview: The sample is reacted with a derivatizing agent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) prior to injection.[14][15] These reagents react with the primary amine to form a highly fluorescent product. The separation is then performed via RP-HPLC, with detection using a fluorescence detector set to the appropriate excitation and emission wavelengths.

Comparative Analysis:

FeatureHPLC-UVHPLC-FLD (with OPA Deriv.)Rationale & Justification
Sensitivity ModerateHigh (nM to pM)Fluorescence is a more sensitive detection technique than absorbance, allowing for the detection of much lower concentrations.[14]
Specificity GoodVery GoodOnly compounds with a primary amine will be derivatized, reducing interference from other matrix components.
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization step)The derivatization reaction adds time and potential for variability to the workflow.[15]
Cost (Detector) LowModerateA fluorescence detector is more expensive than a UV detector but significantly less than a mass spectrometer.
Best For Routine QCBioanalytical studies (e.g., plasma samples), trace analysis of amino compoundsThis method is advantageous when the analyte concentration is very low and a UV response is insufficient.
Workflow Diagram for Derivatization-Based HPLC

Derivatization_Workflow Sample Sample Preparation (e.g., Extraction) Deriv Pre-Column Derivatization (e.g., with OPA) Sample->Deriv Inject Inject onto HPLC System Deriv->Inject Separate RP-HPLC Separation Inject->Separate Detect Fluorescence Detection (Ex/Em Wavelengths) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Pre-column derivatization workflow for HPLC-FLD analysis.

Conclusion and Recommendations

The validated RP-HPLC-UV method presented here offers a reliable, robust, and cost-effective solution for the routine quality control and quantification of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. Its simplicity and adherence to established analytical principles make it the primary recommended method for most applications.

The choice of an alternative method should be driven by specific analytical needs:

  • UPLC-MS is the superior choice for high-throughput environments or when trace-level impurity identification and quantification are required.

  • HPLC-FLD with derivatization is a valuable alternative for achieving high sensitivity in bioanalytical applications or when a mass spectrometer is unavailable.

Ultimately, the selection of an analytical method requires a thorough understanding of the sample matrix, required sensitivity, and available resources. This guide provides the foundational data and rationale to make an informed and scientifically sound decision.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sookying, S., et al. (2021). Analytical Methods for Determination of Benzoic Acid and Their Applications. Thai Pharmaceutical and Health Science Journal. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

  • ResearchGate. (n.d.). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]

  • ACS Publications. (n.d.). Simultaneous determination of benzoic acid and its monohydroxyl isomers by a spectrophotometric method. Analytical Chemistry. [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. [Link]

  • ResearchGate. (2019). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?. [Link]

  • ECHA. (n.d.). 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • PubChemLite. (n.d.). 3-[amino(carboxy)methyl]benzoic acid hydrochloride (C9H9NO4). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • Repositorio Institucional CEU. (n.d.). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • ResearchGate. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[Amino(carboxy)methyl]benzoic Acid Hydrochloride

This guide provides essential safety and logistical information for the proper disposal of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS No. 156143-87-2)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride (CAS No. 156143-87-2)[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a framework of scientific integrity and operational excellence. Our goal is to empower your laboratory with the knowledge to manage chemical waste safely, ensuring both personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. 3-[Amino(carboxy)methyl]benzoic acid hydrochloride is not a benign substance; its hazard profile necessitates a cautious and regulated approach to disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects.

This compound is classified as harmful if swallowed, and it is a known irritant to the skin, eyes, and respiratory system.[1][2][3][4] Thermal decomposition can release hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2][5] These properties are the primary drivers for classifying it as a hazardous waste stream that cannot enter standard disposal channels.

Table 1: Hazard Profile of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][2][3]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3][4]
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[2][3][4]

Core Disposal Principle: Hazardous Waste Characterization

Based on the hazard profile, all waste streams containing 3-[Amino(carboxy)methyl]benzoic acid hydrochloride must be managed as regulated hazardous waste.

  • Prohibition of Drain Disposal: This compound is not suitable for drain disposal.[6][7] Its potential to harm aquatic life and the integrity of wastewater systems makes this route unacceptable. Furthermore, many institutions forbid the drain disposal of any laboratory chemical as a best practice.[6]

  • Prohibition of General Trash Disposal: Disposing of this chemical in the regular trash is a violation of environmental regulations and poses a significant risk to sanitation and environmental service workers.[8] To be disposed of in the trash, a chemical must not be toxic, corrosive, reactive, or flammable.[8]

The only appropriate disposal pathway is through a licensed professional waste disposal service.[9][10]

Procedural Guide to Waste Management

This section provides a step-by-step protocol for the lifecycle of waste within the laboratory, from generation to pickup.

Waste Collection and Segregation

The first principle of safe waste management is proper segregation. Incompatible materials, when mixed, can react violently or release toxic gases.[11]

  • Step 1: Dedicate a Waste Container. Designate a specific, compatible container solely for solid 3-[Amino(carboxy)methyl]benzoic acid hydrochloride waste.

  • Step 2: Maintain Segregation. As an acidic hydrochloride salt, this compound should be stored separately from bases to prevent hazardous neutralization reactions. Keep it segregated from strong oxidizing agents.[11]

  • Step 3: Avoid Contamination. Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless your facility's waste management plan explicitly allows for it and the mixture has been characterized.

Container Selection and Labeling

Proper containment and communication are critical for safety and compliance.

  • Container Selection: The best container is often the original product container.[6] If unavailable, use a high-density polyethylene (HDPE) or glass container known to be compatible with acidic organic solids. Ensure the container is in good condition, free of leaks, and has a securely sealing lid.[6]

  • Labeling Protocol: The container must be labeled clearly at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "3-[Amino(carboxy)methyl]benzoic acid hydrochloride" . Avoid abbreviations or chemical formulas.[11]

    • A clear statement of the associated hazards: "Toxic, Irritant" .[11]

    • Appropriate GHS hazard pictograms (e.g., exclamation mark).

On-Site Accumulation

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[7][11]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Storage: Keep the waste container closed at all times except when adding waste.[6][7] Store it in a designated secondary containment bin to control any potential leaks.

  • Volume Limits: Per EPA regulations, a maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[7]

Final Disposal

Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]

  • Request Pickup: Follow your institution's procedure to request a waste pickup. Do not transport hazardous waste yourself.[6]

  • Documentation: Ensure all paperwork, such as hazardous waste manifests, is completed accurately as required by your institution and the contractor.

Decontamination and Spill Management

Accidents happen. A clear, pre-defined protocol for managing spills is essential to mitigate exposure and environmental release.

Routine Decontamination

For routine cleaning of surfaces where the compound was handled, wipe the area with a damp cloth or paper towel. Dispose of the contaminated wipes as solid hazardous waste in your designated container.

Small-Scale Spill Cleanup Protocol

This protocol applies to small spills of solid material (typically less than 100 grams) in a controlled laboratory setting.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger quantities where dust is a concern, respiratory protection may be necessary.[13]

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14]

  • Collect Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[2][5] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose of Cleanup Materials: Place all contaminated items, including gloves, absorbent materials, and wipes, into the hazardous waste container.[15]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Empty Container Management

An "empty" container that held a hazardous chemical must be managed correctly to be disposed of as non-hazardous trash.[12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol). Each rinse should use a volume equal to about 5-10% of the container's capacity.[6]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [6] This rinsate should be placed in a separate, correctly labeled hazardous waste container for liquids.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[6][16]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can be disposed of in the appropriate recycling or general waste bin, as per your facility's guidelines.

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the decision-making process for managing waste streams of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride.

DisposalWorkflow cluster_main Waste Management Lifecycle cluster_container Empty Container Protocol Gen Waste Generation (Solid Residue, Spills, Contaminated Items) IsHaz Is the waste hazardous? Gen->IsHaz Collect Collect in a dedicated, compatible container IsHaz->Collect Yes (H302, H315, H319, H335) Label Label container correctly (Name, Hazards, 'Hazardous Waste') Collect->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange for pickup by EHS / Licensed Contractor Store->Pickup Empty Container is Empty Store->Empty Process generates empty containers Rinse Triple rinse with appropriate solvent Empty->Rinse CollectRinsate Collect all rinsate as LIQUID HAZARDOUS WASTE Rinse->CollectRinsate Deface Deface original label Rinse->Deface DisposeCont Dispose of clean container in regular trash/recycling Deface->DisposeCont DisposalWorkflow cluster_main Waste Management Lifecycle cluster_container Empty Container Protocol Gen Waste Generation (Solid Residue, Spills, Contaminated Items) IsHaz Is the waste hazardous? Gen->IsHaz Collect Collect in a dedicated, compatible container IsHaz->Collect Yes (H302, H315, H319, H335) Label Label container correctly (Name, Hazards, 'Hazardous Waste') Collect->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange for pickup by EHS / Licensed Contractor Store->Pickup Empty Container is Empty Store->Empty Process generates empty containers Rinse Triple rinse with appropriate solvent Empty->Rinse CollectRinsate Collect all rinsate as LIQUID HAZARDOUS WASTE Rinse->CollectRinsate Deface Deface original label Rinse->Deface DisposeCont Dispose of clean container in regular trash/recycling Deface->DisposeCont

Caption: Disposal decision workflow for 3-[Amino(carboxy)methyl]benzoic acid hydrochloride.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: 3-(Aminomethyl)benzoic acid hydrochloride. (2024, March 13). Thermo Fisher Scientific. Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: Fmoc-2-Abz-OH. (n.d.). AAPPTec. Retrieved March 22, 2026, from [Link]

  • 3-[amino(carboxy)methyl]benzoic acid hydrochloride — Chemical Substance Information. (n.d.). European Chemicals Agency (ECHA). Retrieved March 22, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved March 22, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: SANISOL C. (2021, March 23). Kao Chemicals. Retrieved March 22, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved March 22, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved March 22, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved March 22, 2026, from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
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